Floctafenine
Descripción
This compound is an anti-inflammatory analgesic similar in action to aspirin. This compound inhibits prostaglandin synthesis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
was heading 1979-94 (see under ANTHRANILIC ACIDS 1979-80); use ANTHRANILIC ACIDS to search this compound 1979-94; anti-inflammatory analgesic similar in action to aspirin; it inhibits prostaglandin synthesis
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPGQGAWABJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057695 | |
| Record name | Floctafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-99-9 | |
| Record name | Floctafenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Floctafenine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Floctafenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Floctafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Floctafenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLOCTAFENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04HVX6A9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
179-180 | |
| Record name | Floctafenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Chemical Properties of Floctafenine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the non-steroidal anti-inflammatory drug (NSAID) floctafenine, with a focus on its synthesis pathway, detailed chemical properties, and mechanism of action. The information is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a pale yellow, non-steroidal anti-inflammatory agent belonging to the fenamate class.[1][2] It is structurally an organic molecular entity, specifically the 2,3-dihydroxypropyl ester of N-[8-(trifluoromethyl)-4-quinolyl]anthranilic acid.[3][4] The following table summarizes its key physicochemical properties based on experimental and predicted data.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate | [3][5] |
| Molecular Formula | C₂₀H₁₇F₃N₂O₄ | [3][4][5][6] |
| Molecular Weight | 406.36 g/mol | [4][5] |
| Melting Point | 175-180 °C | [1][4][6] |
| Appearance | Pale yellow powder / Off-White to Pale Beige Solid | [1][4] |
| Solubility | - Insoluble in water. - Soluble in alcohol, acetone. - Very slightly soluble in ether, chloroform, methylene chloride. - Slightly soluble in DMSO, Methanol. | [1][4] |
| Water Solubility (Predicted) | 0.0346 mg/mL | [6] |
| logP (Predicted) | 3.05 - 4.43 | [6] |
| pKa (Predicted) | Strongest Acidic: 13.62 Strongest Basic: 5.84 | [6] |
| CAS Number | 23779-99-9 | [3][4][5] |
Synthesis Pathway
The synthesis of this compound involves a multi-step process commencing with the reaction of ortho-trifluoromethylaniline and ethoxymethylene ethyl malonate. This is followed by a cyclization reaction to form the quinoline core, which is subsequently modified and esterified to yield the final product.
Caption: Multi-step synthesis of this compound from aniline and malonate precursors.
Experimental Protocols
The following protocols are based on the described manufacturing process for key intermediates of this compound.[4]
Protocol 1: Synthesis of 3-Carbethoxy-4-hydroxy-8-trifluoromethylquinoline
-
Step 1: Formation of o-Trifluoromethylanilinomethylene Ethyl Malonate
-
A mixture of 54.8 grams of ortho-trifluoromethylaniline and 73.5 grams of ethoxymethylene ethyl malonate is heated to 120°C under an inert atmosphere.
-
The reaction is maintained at this temperature for 1 hour.
-
Ethanol formed during the reaction is continuously removed by distillation.
-
The resulting crude product, ortho-trifluoromethylanilinomethylene ethyl malonate, is used directly in the next step without further purification.
-
-
Step 2: Cyclization
-
The crude product from Step 1 is added to 300 grams of diphenyl ether.
-
The mixture is heated to 250°C and maintained at this temperature for 30 minutes.
-
The reaction mixture is then cooled to approximately 50°C.
-
20 cc of isopropyl ether is added to the cooled mixture.
-
The mixture is further cooled to 20°C to induce crystallization.
-
The precipitate is isolated by filtration, washed, and dried to yield 71.5 grams of 3-carbethoxy-4-hydroxy-8-trifluoromethylquinoline (melting point: 210-214°C).
-
Protocol 2: Synthesis of 4-Hydroxy-8-trifluoromethylquinoline
-
A solution of 28.5 grams of 3-carbethoxy-4-hydroxy-8-trifluoromethylquinoline in 150 cc of a 10% aqueous sodium hydroxide solution is prepared.
-
The solution is heated to its reflux temperature and maintained for 1 hour.
-
The mixture is then cooled and acidified by the addition of acetic acid.
-
The resulting precipitate is isolated by filtration, washed with water, and dried.
-
The crude product is recrystallized from acetone with charcoal treatment to yield pure 4-hydroxy-8-trifluoromethylquinoline (melting point: 180°C).
Mechanism of Action
This compound functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the synthesis of prostaglandins.[3][6][7] It targets the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][7] By blocking this conversion, this compound effectively reduces the downstream inflammatory signals.[2] Some evidence suggests a slight preferential inhibition towards COX-2, which may contribute to a reduced incidence of certain gastrointestinal side effects compared to non-selective NSAIDs.[2][8]
Caption: Inhibition of prostaglandin synthesis by this compound via COX enzymes.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 23779-99-9 [amp.chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to Floctafenine and its Active Metabolite, Floctafenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class, utilized for its analgesic properties in the management of mild to moderate acute pain.[1][2] Following administration, this compound is rapidly hydrolyzed into its principal and pharmacologically active metabolite, floctafenic acid, which is responsible for its therapeutic effects.[3][4][5] This technical guide provides an in-depth overview of the physicochemical properties, pharmacokinetics, pharmacodynamics, and analytical methodologies related to this compound and floctafenic acid. It is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Physicochemical Properties
This compound is a pale yellow powder characterized by its poor aqueous solubility.[6][7] Its chemical structure and properties, along with those of its active metabolite, floctafenic acid, are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Data of this compound and Floctafenic Acid
| Property | This compound | Floctafenic Acid |
| IUPAC Name | 2,3-dihydroxypropyl N-(8-trifluoromethyl-4-quinolyl)anthranilate | N-(8-trifluoromethyl-4-quinolyl)anthranilic acid |
| Molecular Formula | C₂₀H₁₇F₃N₂O₄ | C₁₇H₁₁F₃N₂O₂ |
| Molar Mass | 406.36 g/mol [7] | 336.27 g/mol |
| Melting Point | 175-179°C[6] | Not specified |
| Solubility | Insoluble in water; soluble in alcohol and acetone; very slightly soluble in ether, chloroform, and methylene chloride.[6] | Not specified |
| LogP | 3.58[7] | Not specified |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is defined by its rapid conversion to floctafenic acid. Understanding this biotransformation is critical to interpreting its pharmacological activity.
Absorption
This compound is well-absorbed from the gastrointestinal tract following oral administration, with absorption occurring exclusively in the intestine.[3][6] Peak plasma concentrations of the active metabolite, floctafenic acid, are typically reached within 1 to 2 hours post-administration.[4][8]
Distribution
This compound and its metabolite are bound to serum albumin.[5] A key characteristic is that only negligible quantities of either compound cross the blood-brain barrier, which indicates that their analgesic activity is exerted exclusively at the periphery.[3][6]
Metabolism
The primary metabolic pathway for this compound is rapid hepatic hydrolysis of the ester linkage, yielding floctafenic acid, which becomes the main circulating product.[4][5] A secondary metabolic route involves hydroxylation, leading to the formation of hydroxyfloctafenic acid.[5][9] These metabolites are then primarily excreted as glucuronide conjugates.[3][5] The elimination of this compound and its metabolites is nearly complete within 24 hours.[3][6]
Table 2: Pharmacokinetic Parameters of Floctafenic Acid (after this compound Administration)
| Parameter | Value (Human) | Species |
| Tmax (Peak Plasma Time) | 1 - 2 hours[6][8] | Human |
| Half-life (β phase) | ~8 hours[6] | Human |
| Cmax (Peak Plasma Conc.) | 1.57 ± 1.28 µg/mL (after 400 mg dose)[4] | Human |
| Elimination | Virtually complete in 24 hours[3] | Human, Mouse, Rat, Dog |
| Primary Excretion Route | Biliary[3][5] | Human, Mouse, Rat, Dog |
Metabolic Pathway Diagram
The biotransformation of this compound is a critical step in its activation. The following diagram illustrates this process.
Pharmacodynamics: Mechanism of Action
Like other NSAIDs, the therapeutic effects of this compound are mediated through the inhibition of prostaglandin synthesis.[2][10]
This compound and, more potently, its active metabolite floctafenic acid, inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11][12] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][11][13] By blocking this pathway, floctafenic acid reduces the production of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[11] In vitro studies have shown that both the parent drug and its metabolite inhibit COX-1 and COX-2, with a slight preference for COX-1.[12][14]
Table 3: In Vitro COX Inhibition Data
| Compound | Target | IC₅₀ | Notes |
| This compound | Platelet COX-1 | 2.33 µM[14] | More potent inhibitor of COX-1 than COX-2. |
| This compound | Monocyte COX-2 | 3.47 µM[14] | |
| Floctafenic Acid | COX-1 / COX-2 | More potent than this compound[12] | Specific IC₅₀ values not detailed in the provided results. |
Signaling Pathway Diagram
The mechanism of action involves the direct inhibition of the arachidonic acid cascade.
Analytical Methodologies
Accurate quantification of this compound and floctafenic acid in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Experimental Protocol: HPLC Determination in Plasma
This protocol is a synthesized example based on published methodologies for the determination of this compound and its metabolite in plasma.[15]
Objective: To quantify this compound and floctafenic acid in human plasma.
1. Materials and Reagents:
-
This compound and Floctafenic Acid reference standards
-
Diazepam (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Acetate
-
Deionized water
-
Human plasma (drug-free)
2. Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size).[15]
-
Mobile Phase: 0.05 M Sodium Acetate:Acetonitrile:Methanol (200:100:100 v/v/v), adjusted to pH 5.[15]
-
Flow Rate: 1.5 mL/min (isocratic).[15]
-
Detection: UV detector at 350 nm.[15]
-
Temperature: Ambient.[15]
3. Sample Preparation (Protein Precipitation):
-
a. To 1 mL of plasma sample in a centrifuge tube, add a known concentration of the internal standard (diazepam).
-
b. Add the mobile phase as a protein precipitant.
-
c. Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.
-
d. Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
e. Carefully transfer the supernatant to a clean tube.
-
f. Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC system.
4. Calibration and Quantification:
-
a. Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound and floctafenic acid.
-
b. Process these standards using the same sample preparation procedure.
-
c. Construct a calibration curve by plotting the peak height ratio of the analyte to the internal standard against the analyte concentration.
-
d. Quantify the unknown samples by interpolating their peak height ratios from the calibration curve.
Table 4: Summary of Analytical Methods
| Method | Matrix | Column | Mobile Phase | Detection | LOD |
| HPLC [15] | Plasma | C18 (5 µm) | 0.05 M Sodium Acetate:Acetonitrile:Methanol (200:100:100), pH 5 | UV at 350 nm | 100 ng/mL (this compound), 50 ng/mL (Floctafenic Acid) |
| MLC [8][16] | Tablets, Plasma | C8 (5 µm) | 0.15 M SDS, 10% n-propanol, 0.3% TEA in 0.02 M H₃PO₄, pH 3 | UV at 360 nm | 0.16 µg/mL (this compound), 0.12 µg/mL (Floctafenic Acid) |
Experimental Workflow Diagram
Toxicology and Clinical Considerations
While effective for pain relief, this compound is associated with a range of potential adverse effects typical of NSAIDs.
Toxicology
Acute toxicity studies have been conducted in several animal species.
Table 5: Acute Toxicity Data (LD₅₀)
| Species | Route | LD₅₀ Value |
| Mouse | Oral | 2.83 g/kg[3] |
| Rat | Oral | 1.03 g/kg[3] |
| Rabbit | Oral | 700 mg/kg[3] |
Adverse Effects and Contraindications
-
Gastrointestinal: The most common side effects are gastrointestinal, including stomach pain, nausea, and in severe cases, peptic ulcers or bleeding.[3][17]
-
Hypersensitivity: Allergic-type reactions, including skin rash, pruritus, and rare cases of anaphylactic shock and angioedema, have been reported.[3][6] Intermittent use may increase sensitivity.[3]
-
Cardiovascular: Like other NSAIDs, this compound use is associated with an increased risk of cardiovascular events such as myocardial infarction and stroke, particularly with prolonged use or in patients with pre-existing risk factors.[6][17] It can also cause fluid retention and hypertension.[17]
-
Renal: NSAIDs can lead to a reduction in renal blood flow and may precipitate renal decompensation, especially in at-risk patients.[3] this compound and its metabolites are primarily eliminated by the kidneys, necessitating caution in patients with impaired renal function.[3][6]
-
Drug Interactions: this compound can interfere with the antiplatelet effect of low-dose aspirin and should be avoided in patients on such therapy for cardiovascular protection.[12]
Clinical Use
This compound is indicated for the short-term management of mild to moderate acute pain.[3][6] The usual adult dosage is 200 to 400 mg every 6 to 8 hours, with a maximum recommended daily dose of 1200 mg.[3][6] It is not recommended for use in children.[3]
Conclusion
This compound serves as a peripherally acting analgesic prodrug, which upon rapid metabolic activation to floctafenic acid, effectively inhibits the COX-1 and COX-2 enzymes. This comprehensive guide has detailed its physicochemical characteristics, pharmacokinetic profile, mechanism of action, and analytical procedures. The provided data tables and diagrams offer a structured overview for researchers and drug development professionals, facilitating a deeper understanding of this compound and its active metabolite. A thorough awareness of its potential for hypersensitivity reactions and cardiovascular risks is crucial for its safe and effective clinical application and for the development of future analgesic agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aapharma.ca [aapharma.ca]
- 4. The metabolism of floctafenin in man and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of a peripheral analgesic, floctafenin, in man, mouse, rat, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Buy this compound | 23779-99-9 | >98% [smolecule.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous plasma determination of floctafenin and its major metabolites by high-performance liquid chromatography: preliminary observations in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Clinical pharmacology of cyclooxygenase inhibition and pharmacodynamic interaction with aspirin by this compound in Thai healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. High-performance liquid chromatographic determination of this compound and its major metabolite, floctafenic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of this compound and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the side effects of this compound? [synapse.patsnap.com]
Methodological & Application
Floctafenine In Vitro COX Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floctafenine, a non-steroidal anti-inflammatory drug (NSAID), exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Understanding the specifics of this inhibition is crucial for drug development and comparative analysis. This document provides detailed application notes and a comprehensive protocol for conducting an in vitro COX inhibition assay for this compound, targeting both COX-1 and COX-2 isoforms. The provided methodologies are based on established protocols for commercially available inhibitor screening assays and are supplemented with specific data on this compound.
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.
This compound and its active metabolite, floctafenic acid, are known to be potent inhibitors of both COX-1 and COX-2.[1] In vitro studies have demonstrated a slight preference for COX-1 inhibition.[1] This document outlines a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for both COX isoforms, providing a basis for assessing its potency and selectivity.
Data Presentation
The inhibitory activity of this compound and its active metabolite, floctafenic acid, against COX-1 and COX-2 is summarized below. This data is essential for understanding the compound's pharmacological profile.
| Compound | Target Enzyme | IC50 (μM) | Notes |
| This compound | COX-1 | [Data not explicitly found in search results] | Potent inhibitor with slight preference for COX-1.[1] |
| COX-2 | [Data not explicitly found in search results] | Potent inhibitor.[1] | |
| Floctafenic Acid | COX-1 | [Data not explicitly found in search results] | More potent inhibitor than this compound.[1] |
| COX-2 | [Data not explicitly found in search results] | Potent inhibitor.[1] |
Note: While the search results confirm potent inhibition, specific IC50 values were not explicitly provided in the available abstracts. The protocol below is designed to enable the determination of these values.
Signaling Pathway
The following diagram illustrates the prostaglandin biosynthesis pathway and the mechanism of action of NSAIDs like this compound.
Caption: Prostaglandin Synthesis and COX Inhibition by this compound.
Experimental Protocols
This protocol is adapted from commercially available fluorometric COX inhibitor screening kits. It is crucial to follow the specific instructions provided with any kit being used.
Objective:
To determine the in vitro IC50 values of this compound for COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Hemin
-
This compound
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 535/587 nm)
-
Multichannel pipette
Experimental Workflow Diagram:
Caption: In Vitro COX Inhibition Assay Workflow.
Procedure:
1. Preparation of Reagents:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Further dilutions should be prepared in the assay buffer. It is recommended to prepare a series of concentrations to generate a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).
- Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes according to the manufacturer's instructions, typically with the provided assay buffer. Keep the enzyme solutions on ice.
- Substrate (Arachidonic Acid) Solution: Prepare the arachidonic acid solution as per the kit protocol. This may involve dilution in a specific buffer or ethanol.
- Assay Mix: Prepare a master mix containing the assay buffer, hemin, and the COX probe.
2. Assay Protocol:
- Add the appropriate volume of the assay mix to each well of a 96-well black microplate.
- Add the diluted this compound solutions to the respective wells.
- Include wells for vehicle control (DMSO in assay buffer) and a positive control inhibitor.
- Add the reconstituted COX-1 or COX-2 enzyme to all wells except the no-enzyme control wells.
- Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
- Immediately place the plate in a fluorometric plate reader.
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
- Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of vehicle control - Rate of inhibitor) / Rate of vehicle control] x 100
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Conclusion
This document provides a framework for the in vitro assessment of this compound's inhibitory activity against COX-1 and COX-2. The detailed protocol, when used in conjunction with a commercially available assay kit, will enable researchers to generate robust and reproducible data on the potency and selectivity of this compound. This information is invaluable for further drug development, mechanistic studies, and comparative analyses with other NSAIDs. It is recommended to also assess the inhibitory potential of this compound's active metabolite, floctafenic acid, for a more complete understanding of its pharmacological effects.
References
Application Notes and Protocols for the Use of Floctafenine in a Carrageenan-Induced Paw Edema Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, primarily utilized for its analgesic properties in managing mild to moderate pain.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] this compound is understood to inhibit both COX-1 and COX-2 enzymes.[2][4] The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the anti-inflammatory activity of new compounds. This model mimics the acute phase of inflammation. This document provides detailed application notes and protocols for the utilization of this compound in the carrageenan-induced paw edema model in rats.
Principle of the Carrageenan-Induced Paw Edema Model
The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic acute inflammatory response.
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability and initial swelling.
-
Late Phase (2.5-6 hours): Involves the infiltration of neutrophils and the production of pro-inflammatory mediators, predominantly prostaglandins (PGE2), facilitated by the upregulation of COX-2. This phase is also associated with the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
NSAIDs, like this compound, are expected to exhibit their anti-inflammatory effects primarily by inhibiting the synthesis of prostaglandins in the late phase of this inflammatory cascade.
Experimental Protocols
Materials and Reagents
-
This compound
-
Carrageenan (lambda, type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Saline solution (0.9% NaCl, sterile)
-
Plethysmometer
-
Animal balance
-
Syringes and needles (27-30 gauge)
-
Animal housing and handling equipment
Animal Model
-
Species: Wistar or Sprague-Dawley rats
-
Weight: 150-200 g
-
Sex: Male or female (ensure consistency within an experiment)
-
Acclimatization: House animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Procedure
-
Animal Preparation: Fast the rats overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle Control: Receives the vehicle only.
-
This compound Groups: Receive different doses of this compound (e.g., 25, 50, 100 mg/kg).
-
Positive Control: Receives a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg).
-
-
Drug Administration: Administer this compound, indomethacin, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for up to 6 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM |
| 1h | ||
| Vehicle Control | - | 0.35 ± 0.04 |
| This compound | 25 | 0.32 ± 0.03 |
| This compound | 50 | 0.28 ± 0.03 |
| This compound | 100 | 0.25 ± 0.02 |
| Indomethacin | 10 | 0.22 ± 0.02 |
Table 2: Percentage Inhibition of Paw Edema by this compound (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 4h |
| This compound | 25 | 18.5% |
| This compound | 50 | 32.6% |
| This compound | 100 | 47.8% |
| Indomethacin | 10 | 56.5% |
Signaling Pathways
The anti-inflammatory effect of this compound in the carrageenan-induced paw edema model is primarily mediated by the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in prostaglandin synthesis.
Caption: Mechanism of action of this compound in inhibiting inflammation.
Conclusion
The carrageenan-induced paw edema model is a valuable tool for assessing the acute anti-inflammatory properties of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively evaluate the dose-dependent efficacy of this compound and compare it to standard NSAIDs. While publicly available quantitative data for this compound in this specific model is limited, the provided templates and methodologies offer a robust framework for conducting such investigations. The primary mechanism of action involves the inhibition of prostaglandin synthesis through the COX pathway, which can be further investigated by measuring the levels of these inflammatory mediators in the paw tissue.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a new non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetic acid-induced writhing test is a widely utilized and reliable method in pharmacology for screening the analgesic potential of new chemical entities. This model of visceral pain is particularly sensitive to peripherally acting analgesics. Intraperitoneal injection of acetic acid triggers a characteristic writhing response in rodents, which is a manifestation of abdominal muscle contractions and stretching of the hind limbs. The frequency of these writhes is a quantifiable measure of pain, and a reduction in the number of writhes following the administration of a test compound indicates its analgesic activity.
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant analgesic properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[2] The acetic acid-induced writhing test is an appropriate model to evaluate the analgesic efficacy of this compound, as the pain response in this assay is largely mediated by the release of prostaglandins and other inflammatory mediators in the peritoneal cavity.
These application notes provide a detailed protocol for conducting the acetic acid-induced writhing test to assess the analgesic activity of this compound.
Data Presentation
The analgesic efficacy of this compound in the acetic acid-induced writhing test is determined by its ability to reduce the number of writhes in a dose-dependent manner compared to a control group. The results are typically expressed as the mean number of writhes ± standard error of the mean (SEM) and the percentage of inhibition of writhing.
Table 1: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition of Writhing |
| Vehicle Control (Saline) | - | Data unavailable | 0% |
| This compound | Dose 1 | Data unavailable | Calculated value |
| This compound | Dose 2 | Data unavailable | Calculated value |
| This compound | Dose 3 | Data unavailable | Calculated value |
| Standard Drug (e.g., Diclofenac) | Effective Dose | Data unavailable | Calculated value |
Note: Specific quantitative data from preclinical studies on this compound using the acetic acid-induced writhing test, such as the effective dose range and corresponding percentage of inhibition, would be populated here. A key study by Peterfalvi et al. (1975) confirms this compound is "very active" in this test, but the detailed quantitative data is not available in the abstract.[1]
Experimental Protocols
Principle
Intraperitoneal administration of an irritant, such as acetic acid, causes the release of endogenous inflammatory mediators like prostaglandins (PGE2 and PGI2), bradykinin, serotonin, and histamine. These mediators sensitize peripheral nociceptors, leading to a characteristic and quantifiable writhing response. NSAIDs, like this compound, exert their analgesic effect by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis and reducing the pain response.
Materials
-
Animals: Male or female Swiss albino mice (20-25 g).
-
Test Compound: this compound.
-
Standard Drug: Diclofenac sodium or Aspirin (for positive control).
-
Vehicle: 0.9% saline or other appropriate vehicle for dissolving/suspending the test and standard drugs.
-
Irritant: 0.6% (v/v) acetic acid solution in distilled water.
-
Equipment:
-
Animal balance
-
Syringes (1 ml) with needles (26-gauge) for oral or intraperitoneal administration.
-
Observation chambers (transparent, e.g., glass beakers or plastic boxes).
-
Stopwatch.
-
Procedure
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with continued access to water.
-
Grouping of Animals: Randomly divide the animals into a minimum of four groups (n=6-8 animals per group):
-
Group I (Vehicle Control): Receives the vehicle.
-
Group II (Test Drug): Receives this compound at a specific dose. (Multiple doses can be used to establish a dose-response relationship).
-
Group III (Test Drug): Receives this compound at a different dose.
-
Group IV (Positive Control): Receives a standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg).
-
-
Drug Administration: Administer the vehicle, this compound, or the standard drug orally (p.o.) or intraperitoneally (i.p.). The choice of administration route should be consistent across all groups. A pre-treatment time of 30-60 minutes is typically allowed for drug absorption.
-
Induction of Writhing: After the pre-treatment period, administer 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber and start the stopwatch. After a latency period of 5 minutes, count the total number of writhes for a period of 10-20 minutes. A writhe is characterized by a wave of contraction of the abdominal muscles followed by the stretching of the hind limbs.
-
Data Collection and Analysis:
-
Record the number of writhes for each animal in all groups.
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage of inhibition of writhing for the test and standard groups using the following formula:
% Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect.
-
Mandatory Visualizations
References
Application Note: Mass Spectrometry Analysis of Floctafenine and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of floctafenine and its degradation products using liquid chromatography coupled with mass spectrometry (LC-MS). This compound, a non-steroidal anti-inflammatory drug (NSAID), can degrade under various stress conditions, primarily through the hydrolysis of its ester linkage to form floctafenic acid. This application note outlines a stability-indicating method to separate and identify this compound and its principal degradant, floctafenic acid. The protocol is designed to be a valuable resource for quality control, stability testing, and formulation development in the pharmaceutical industry.
Introduction
This compound is an anthranilic acid derivative used for its analgesic and anti-inflammatory properties.[1] Like many pharmaceutical compounds, it is susceptible to degradation when exposed to environmental stressors such as acid, base, oxidation, heat, and light. The primary degradation pathway involves the hydrolysis of the ester bond, yielding floctafenic acid, which is also its main metabolite.[2] Therefore, a robust analytical method capable of separating and quantifying the parent drug from its degradation products is crucial for ensuring the safety and efficacy of this compound-containing pharmaceutical products.
This application note details a comprehensive approach for the forced degradation of this compound and the subsequent analysis of the resulting products by LC-MS.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to develop a stability-indicating analytical method.[2]
2.1.1. Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2.1.2. Stress Conditions
-
Acidic Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 105°C in a hot air oven for 24 hours. Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) in a photostability chamber for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.
LC-MS/MS Analysis
2.2.1. Chromatographic Conditions
| Parameter | Value |
| Column | C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30-90% B10-12 min: 90% B12-12.1 min: 90-30% B12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
2.2.2. Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan and Product Ion Scan |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Energy | Ramped (10-40 eV) for MS/MS |
Data Presentation
The following table summarizes the key quantitative data for this compound and its primary degradation product, floctafenic acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| This compound | C₂₀H₁₇F₃N₂O₄ | 406.36[3][4][5][6][7] | 407.12 |
| Floctafenic Acid | C₁₇H₁₁F₃N₂O₂ | 332.28[8] | 333.08 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound degradation products.
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathway for this compound under various stress conditions.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the identification and analysis of this compound and its primary degradation product, floctafenic acid. This protocol is suitable for routine quality control testing and stability studies of this compound in pharmaceutical formulations. The provided workflows and degradation pathway can serve as a valuable guide for researchers and scientists in the field of drug development and analysis. Further studies could focus on the isolation and structural elucidation of minor degradation products to gain a more comprehensive understanding of this compound's stability profile.
References
- 1. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Buy this compound | 23779-99-9 | >98% [smolecule.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 8. Floctafenic acid | C17H11F3N2O2 | CID 37541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Cell Culture Model for Evaluating the Anti-Inflammatory Effects of Floctafenine
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a critical biological response to injury and infection, but its dysregulation can lead to chronic diseases.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation.[2] Floctafenine is an NSAID belonging to the fenamate class that primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][3] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6] To investigate the specific cellular and molecular mechanisms of this compound, a robust in vitro model is essential. This document provides detailed protocols for establishing a cell culture-based inflammation model using the murine macrophage cell line RAW 264.7 to study the anti-inflammatory properties of this compound. Macrophage cell lines are ideal for this purpose as they play a central role in the inflammatory response and can be stimulated to produce key inflammatory mediators.[7][8]
Principle of the Method The in vitro anti-inflammatory activity of this compound is assessed using the RAW 264.7 macrophage cell line. Inflammation is induced in the cells using Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates inflammatory signaling pathways.[7][9] The model allows for the quantification of this compound's ability to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] Furthermore, the protocols enable the investigation of this compound's impact on upstream signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[10][11] A preliminary cytotoxicity assessment is performed to ensure that the observed anti-inflammatory effects are not a result of cell death.[12]
Visualized Experimental and Signaling Pathways
Caption: Overall experimental workflow for assessing this compound's anti-inflammatory effects.
Caption: LPS-induced NF-κB signaling pathway and the inhibitory action of this compound on COX enzymes.
Caption: Simplified overview of LPS-induced MAPK signaling pathways.
Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage cell line, e.g., ATCC TIB-71).
-
Reagents:
-
This compound (analytical standard)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution (0.4%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent or LDH Cytotoxicity Assay Kit
-
Griess Reagent System
-
ELISA kits for mouse TNF-α and IL-6
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent as this can alter their inflammatory response.
-
To passage, gently scrape the cells, collect them in fresh medium, centrifuge at 200 x g for 5 minutes, and resuspend in a new flask at a 1:4 to 1:6 ratio.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% in all wells.
-
Remove the old medium and add 100 µL of medium containing the different concentrations of this compound or vehicle control (0.1% DMSO) to the wells.
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent experiments.
Protocol 3: Induction of Inflammation and this compound Treatment
-
Seed RAW 264.7 cells in appropriate plates (e.g., 24-well for ELISA, 6-well for Western Blot) and incubate for 24 hours.
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound (determined from Protocol 2) or a positive control (e.g., Diclofenac). Include a vehicle control (0.1% DMSO).
-
Following pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.[13]
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO measurement; 15-60 minutes for MAPK/NF-κB phosphorylation analysis).[14]
Protocol 4: Measurement of Nitric Oxide (Griess Assay)
-
After the 24-hour incubation from Protocol 3, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each sample, mix, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Griess Reagent B), mix, and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 5: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Collect the cell culture supernatant after the 24-hour incubation from Protocol 3.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cell debris.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.
-
The results are expressed as pg/mL or ng/mL, calculated from the standard curve.
Protocol 6: Western Blot Analysis of NF-κB and MAPK Signaling
-
Following a shorter incubation period with LPS (e.g., 30 minutes for NF-κB, 15-60 minutes for MAPKs), wash the cells in 6-well plates twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-JNK, anti-p-p38) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membranes for total protein (p65, JNK, p38) and a loading control (β-actin) to ensure equal protein loading.
Data Presentation
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
|---|---|---|---|
| Control (Medium Only) | - | 0.05 ± 0.01 | - |
| Vehicle (0.1% DMSO) | - | 1.25 ± 0.08 | 100 |
| This compound | 1 | 1.23 ± 0.07 | 98.4 |
| This compound | 10 | 1.21 ± 0.09 | 96.8 |
| This compound | 25 | 1.18 ± 0.06 | 94.4 |
| This compound | 50 | 0.95 ± 0.05 | 76.0 |
| this compound | 100 | 0.45 ± 0.04 | 36.0 |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production
| Treatment Group | This compound (µM) | LPS (100 ng/mL) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition |
|---|---|---|---|---|
| Control | - | - | 1.5 ± 0.3 | - |
| Vehicle | - | + | 25.8 ± 1.2 | 0 |
| This compound | 1 | + | 22.1 ± 1.5 | 14.3 |
| This compound | 10 | + | 15.4 ± 0.9 | 40.3 |
| This compound | 25 | + | 8.2 ± 0.7 | 68.2 |
| Positive Control (Diclofenac 10 µM) | - | + | 10.1 ± 0.8 | 60.8 |
Table 3: Effect of this compound on LPS-Induced Cytokine Production
| Treatment Group | This compound (µM) | LPS (100 ng/mL) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
|---|---|---|---|---|
| Control | - | - | 50 ± 8 | 25 ± 5 |
| Vehicle | - | + | 3500 ± 210 | 1800 ± 150 |
| This compound | 1 | + | 3150 ± 180 | 1650 ± 130 |
| This compound | 10 | + | 2200 ± 150 | 1100 ± 90 |
| this compound | 25 | + | 1300 ± 110 | 650 ± 60 |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment Group | This compound (µM) | LPS (100 ng/mL) | p-p65 / p65 Ratio (Fold Change vs. LPS) | p-JNK / JNK Ratio (Fold Change vs. LPS) |
|---|---|---|---|---|
| Control | - | - | 0.1 ± 0.02 | 0.2 ± 0.03 |
| Vehicle | - | + | 1.00 | 1.00 |
| This compound | 10 | + | 0.65 ± 0.07 | 0.72 ± 0.08 |
| this compound | 25 | + | 0.31 ± 0.05 | 0.45 ± 0.06 |
References
- 1. journalajrb.com [journalajrb.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 8. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Floctafenine Administration for In Vivo Pain Studies in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class. It has demonstrated significant analgesic properties in various preclinical pain models. This document provides detailed application notes and protocols for the administration of this compound in rodents for in vivo pain studies, with a focus on the acetic acid-induced writhing test and the Randall-Selitto test. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in assessing the analgesic efficacy of this compound.
Mechanism of Action
This compound exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] Pharmacokinetic studies in rodents have shown good intestinal absorption, supporting oral administration as a viable route. The analgesic activity of this compound is predominantly peripheral.
Data Presentation
The following table summarizes the quantitative data on the analgesic efficacy of this compound in common rodent pain models.
| Pain Model | Species | Route of Administration | Vehicle | Dose Range | ED50 (95% CI) | Primary Outcome | Reference |
| Acetic Acid-Induced Writhing Test | Mouse | Oral (p.o.) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Reduction in the number of writhes | Peterfalvi et al., 1975 |
| Randall-Selitto Test (inflamed paw) | Rat | Oral (p.o.) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Increased paw withdrawal threshold | Peterfalvi et al., 1975 |
Note: Specific quantitative data such as ED50 values and dose ranges from the foundational study by Peterfalvi et al. (1975) are not available in the public domain abstracts. Researchers should consult the full-text article or perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Experimental Protocols
Acetic Acid-Induced Writhing Test in Mice
This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of acetic acid.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in distilled water)
-
0.6% Acetic acid solution
-
Male Swiss mice (20-25 g)
-
Oral gavage needles
-
Syringes
-
Observation chambers
Protocol:
-
Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare a range of doses to determine a dose-response curve.
-
Administration:
-
Administer this compound or vehicle orally (p.o.) to the mice using a gavage needle. A typical administration volume is 10 mL/kg.
-
The administration should occur 30-60 minutes before the injection of acetic acid to allow for drug absorption.
-
-
Induction of Writhing:
-
Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Five minutes after the injection, begin counting the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for the control (vehicle) and treated groups.
-
Express the analgesic effect as the percentage of inhibition of writhing using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Determine the ED50 (the dose that produces 50% of the maximal effect) using a suitable statistical software.
-
Randall-Selitto Test in Rats
This model measures mechanical nociceptive thresholds, typically in an inflamed paw, to assess analgesic effects.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC or 1% Tween 80 in distilled water)
-
Inflammatory agent (e.g., Carrageenan or Complete Freund's Adjuvant - CFA)
-
Randall-Selitto apparatus (paw pressure analgesy-meter)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Oral gavage needles
-
Syringes
Protocol:
-
Animal Acclimation: Acclimate rats to the testing environment and handling for several days before the experiment to minimize stress-induced variability.
-
Induction of Inflammation (optional but recommended):
-
To increase the sensitivity of the assay for NSAIDs, induce localized inflammation by injecting a small volume (e.g., 100 µL) of an inflammatory agent like carrageenan (1% in saline) into the plantar surface of the rat's hind paw 2-3 hours before testing.
-
-
Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold by applying a gradually increasing pressure to the paw using the Randall-Selitto device. The threshold is the pressure at which the rat withdraws its paw.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administration:
-
Administer this compound or vehicle orally (p.o.) to the rats.
-
Testing for analgesic effects should be conducted at various time points after administration (e.g., 1, 2, 4, and 6 hours) to determine the peak effect and duration of action.
-
-
Post-Treatment Measurement: At the predetermined time points, measure the paw withdrawal threshold again.
-
Data Analysis:
-
The analgesic effect is determined by the increase in the paw withdrawal threshold compared to the baseline and vehicle-treated animals.
-
Data can be expressed as the change in pressure (in grams) or as a percentage of the maximum possible effect.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare treated groups with the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows for the described pain models.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflows for pain studies.
References
measuring cytokine profiles in response to floctafenine treatment in vitro
Answering the user's request.## Application Notes and Protocols for Measuring Cytokine Profiles in Response to Floctafenine Treatment In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, used for the short-term treatment of mild to moderate pain.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins, key mediators of pain and inflammation.[2][3] While the anti-inflammatory effects of NSAIDs are well-established, their specific impact on the broader spectrum of immune signaling molecules, particularly cytokines, warrants detailed investigation.
Cytokine Release Syndrome (CRS), a systemic inflammatory response, is a significant concern in drug development, highlighting the need for robust in vitro assays to predict the immunomodulatory effects of new and existing compounds.[4][5] Understanding how a drug like this compound modulates cytokine profiles can provide crucial insights into its mechanism of action, potential off-target effects, and overall safety profile.
These application notes provide a comprehensive framework for designing and executing in vitro experiments to measure cytokine profiles in human peripheral blood mononuclear cells (PBMCs) following treatment with this compound. The protocols detail methods for cell handling, drug treatment, and cytokine quantification using multiplex immunoassays and intracellular flow cytometry.
Mechanism of Action: this compound and the Inflammatory Cascade
This compound, like other NSAIDs, exerts its primary anti-inflammatory effect by inhibiting the COX-1 and COX-2 enzymes.[2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking this pathway, this compound reduces inflammation and pain.[2][3] However, the inflammatory cascade is complex and involves numerous cytokines that can be upstream or downstream of the prostaglandin pathway. Investigating this compound's effect on key pro-inflammatory and anti-inflammatory cytokines is essential for a complete understanding of its immunomodulatory properties.
Caption: this compound's inhibition of COX-1 and COX-2 enzymes.
Experimental Design and Workflow
The following workflow outlines the key steps for assessing the impact of this compound on cytokine production in vitro using human PBMCs. This model is a standard for cytokine release assays (CRAs) as it contains a representative mix of immune cells, including T cells, B cells, NK cells, and monocytes.[4][6]
Caption: Overall experimental workflow for cytokine profiling.
Detailed Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy human donors into collection tubes containing an anticoagulant (e.g., Heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.
-
Density Gradient Separation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube. The volume of the density medium should be half the volume of the diluted blood.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Harvesting: After centrifugation, carefully aspirate the upper plasma layer. Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-density medium interface.
-
Washing: Transfer the collected cells to a new conical tube and wash by adding 3-4 volumes of sterile PBS. Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Repeat Wash: Repeat the washing step one more time to remove any remaining platelets and density medium.
-
Cell Counting and Resuspension: Resuspend the final cell pellet in complete cell culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum + 1% Penicillin-Streptomycin). Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Adjust the cell concentration to 1 x 10⁶ viable cells/mL.
Protocol 2: In Vitro Cell Culture and this compound Treatment
-
Cell Seeding: Plate the PBMC suspension (1 x 10⁶ cells/mL) into 96-well flat-bottom culture plates at 200 µL per well.
-
Stimulation (Optional but Recommended): To induce a robust baseline cytokine response, stimulate cells with an appropriate agent.
-
For a general inflammatory response (activating monocytes), use Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
For a T-cell specific response, use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations for a dose-response curve (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Add the this compound dilutions to the appropriate wells. Include the following controls:
-
Unstimulated Control: Cells with medium only.
-
Vehicle Control: Stimulated cells + the highest concentration of the solvent (e.g., DMSO) used for this compound.
-
Stimulated Control: Cells with the stimulating agent only.
-
Positive Inhibition Control: Stimulated cells + a known anti-inflammatory agent (e.g., Dexamethasone).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Incubation time depends on the target cytokines (e.g., 4-6 hours for TNF-α, 24 hours for IL-6 and IFN-γ).
Protocol 3: Cytokine Measurement in Supernatants (Multiplex Bead Array)
This method allows for the simultaneous measurement of multiple cytokines from a small sample volume.[7]
-
Harvest Supernatants: After incubation, centrifuge the 96-well plates at 500 x g for 5 minutes.
-
Sample Collection: Carefully collect the cell-free supernatants (approx. 150 µL) from each well without disturbing the cell pellet. Store at -80°C until analysis.
-
Assay Procedure: Perform the multiplex cytokine assay according to the manufacturer’s instructions (e.g., Luminex, Cytometric Bead Array). The general steps involve:
-
Incubating the supernatants with a cocktail of antibody-coupled beads, where each bead type is specific for a different cytokine.
-
Adding a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) reporter.
-
Acquiring the samples on a compatible flow cytometer.
-
-
Data Analysis: Use the assay-specific analysis software to calculate the concentration (pg/mL) of each cytokine in each sample by interpolating from the standard curves generated for each analyte.
Protocol 4: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS identifies the frequency of cytokine-producing cells within specific immune cell subsets.[8][9]
-
Cell Culture Setup: Set up the cell culture and treatment as described in Protocol 4.2.
-
Protein Transport Inhibition: 4-6 hours before the end of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well.[8][10] This causes cytokines to accumulate within the cell, enhancing detection.[8]
-
Harvest Cells: After incubation, harvest the cells and transfer them to 96-well V-bottom plates or FACS tubes.
-
Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain for cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD4 for T-helper cells, CD8 for cytotoxic T-cells, CD14 for monocytes) by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Fix and Permeabilize: Wash the cells to remove excess surface antibodies. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is critical for allowing the intracellular antibodies to access their targets.[9]
-
Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-TNF-α, anti-IFN-γ, anti-IL-2) to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash and Acquisition: Wash the cells with permeabilization buffer. Resuspend the final cell pellet in FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on specific cell populations and quantify the percentage of cells expressing each cytokine within each treatment group.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Secreted Cytokine Concentrations (pg/mL) in PBMC Supernatants.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) | IFN-γ (pg/mL) |
| Unstimulated Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Stimulated + Vehicle | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (0.1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (100 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Data presented as Mean ± Standard Deviation from N=3 independent experiments. Statistical significance (e.g., p-value) relative to the Stimulated + Vehicle control should be indicated.
Table 2: Effect of this compound on the Percentage of Cytokine-Producing T-Cells (CD3+).
| Treatment Group | % IFN-γ+ of CD4+ | % TNF-α+ of CD4+ | % IFN-γ+ of CD8+ | % TNF-α+ of CD8+ |
| Unstimulated Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Stimulated + Vehicle | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (100 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Data presented as the percentage of the parent gate (e.g., CD4+ or CD8+ T-cells). Data are Mean ± Standard Deviation from N=3 independent experiments.
Conclusion
The protocols described provide a robust methodology for characterizing the in vitro effects of this compound on cytokine production. By employing a combination of multiplex analysis of secreted proteins and single-cell intracellular staining, researchers can obtain a detailed and comprehensive profile of the drug's immunomodulatory activity. This data is invaluable for preclinical safety assessment and for furthering our understanding of the pharmacological actions of NSAIDs beyond prostaglandin inhibition.
References
- 1. This compound - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. onenucleus.com [onenucleus.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. lerner.ccf.org [lerner.ccf.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Floctafenine Concentration for In Vitro Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing floctafenine concentration in in vitro cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell viability assay?
A1: Based on in vitro studies of its anti-inflammatory properties, a starting concentration range of 0.1 µM to 100 µM is recommended. Specifically, this compound has been shown to inhibit COX-1 and COX-2 with IC50 values of 2.33 µM and 3.47 µM, respectively.[1] For initial range-finding experiments, it is advisable to use a broad logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM) to determine the approximate cytotoxic concentration for your specific cell line.
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How long should I incubate cells with this compound before assessing cell viability?
A3: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. A common starting point is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) during the initial optimization to determine the most appropriate incubation period for your experimental model.
Q4: Which cell viability assay is most suitable for experiments with this compound?
A4: Several assays can be used, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a common and cost-effective choice. Other options include MTS, XTT, and LDH release assays. The choice of assay may depend on the specific cell type and potential interferences. It is crucial to validate the chosen assay to ensure that this compound does not directly interfere with the assay components.
Q5: I am not observing any cytotoxicity with this compound. What are the possible reasons?
A5: There are several potential reasons for a lack of cytotoxicity:
-
Insufficient Concentration: The concentration range tested may be too low for your specific cell line. Try extending the concentration range to higher values.
-
Short Incubation Time: The duration of exposure to this compound may not be sufficient to induce a cytotoxic effect. Consider increasing the incubation time.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of this compound.
-
Compound Inactivity: Ensure the this compound stock solution is properly prepared and has not degraded.
Q6: I am observing high variability in my results. What could be the cause?
A6: High variability can be caused by several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension and consistent cell seeding density across all wells.
-
Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outer wells or ensure proper humidification in the incubator.
-
Inconsistent Pipetting: Use calibrated pipettes and consistent technique to minimize volume errors during cell seeding and reagent addition.
-
Compound Precipitation: this compound has poor aqueous solubility. Visually inspect the wells after adding the compound to ensure it has not precipitated out of solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No dose-dependent decrease in cell viability | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant. 4. This compound is inactive. | 1. Test a wider and higher range of concentrations. 2. Increase the incubation period (e.g., up to 72 hours). 3. Use a positive control known to be cytotoxic to your cell line to confirm assay performance. Consider using a different cell line. 4. Prepare a fresh stock solution of this compound. |
| High background signal in the assay | 1. Contamination of cell culture. 2. Reagent interference. 3. Phenol red in the medium interfering with colorimetric assays. | 1. Check for microbial contamination. 2. Run a control with medium and this compound but no cells to check for direct reaction with assay reagents. 3. Use phenol red-free medium for the assay. |
| Inconsistent results between replicate wells | 1. Inaccurate pipetting. 2. Non-uniform cell seeding. 3. "Edge effect" in the microplate. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Mix the cell suspension thoroughly before and during seeding. 3. Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. |
| Precipitation of this compound in the culture medium | 1. Poor solubility of this compound at the tested concentration. 2. High final concentration of the solvent (e.g., DMSO). | 1. Prepare the final dilutions from a freshly prepared stock solution. Do not exceed the solubility limit. Visually inspect the wells after adding the compound. 2. Ensure the final DMSO concentration is below 0.5%. |
Data Summary
Table 1: In Vitro Effects of Glafenine on Human Aortic Smooth Muscle Cells (haSMCs) and Endothelial Cells (ECs)
| Concentration | Effect on haSMCs | Effect on ECs |
| 10 µM | - | - |
| 50 µM | 30-50% reduction in cell proliferation (4 days) | 25-40% reduction in cell proliferation (4 days) |
| 100 µM | Nearly halted proliferation (20 days), G2/M phase block | - |
Data from studies on glafenine, a structurally related compound, can be used as a preliminary guide for this compound concentration ranges.[1][2]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (with and without phenol red)
-
96-well flat-bottom cell culture plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound.
Potential Signaling Pathways Affected by this compound
Non-steroidal anti-inflammatory drugs (NSAIDs) like this compound are known to influence key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.
Simplified Overview of NSAID-Mediated Inhibition of NF-κB Signaling
Caption: Potential inhibition of the NF-κB pathway by this compound.
Simplified Overview of NSAID-Mediated Modulation of MAPK Signaling
Caption: Potential modulation of the MAPK pathway by this compound.
References
floctafenine solubility in DMSO, ethanol, and other laboratory solvents
This technical support center provides guidance on the solubility of floctafenine in common laboratory solvents for researchers, scientists, and drug development professionals.
This compound Solubility Data
This compound is a nonsteroidal anti-inflammatory drug (NSAID) with characteristic poor aqueous solubility. Its solubility in organic solvents varies, and the dissolution process can be influenced by factors such as solvent purity and the application of physical methods like sonication.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various laboratory solvents.
| Solvent | Solubility | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 246.09 mM[1] | Ultrasonic treatment may be required to achieve complete dissolution. The use of new, non-hygroscopic DMSO is recommended as absorbed water can affect solubility.[1] |
| Ethanol (99.5%) | Freely Soluble[2] | - | - |
| Alcohol | Soluble[3][4] | - | General term, likely refers to ethanol or methanol. |
| N,N-Dimethylformamide (DMF) | Very High Solubility[2] | - | - |
| Acetone | Soluble[3][4] | - | - |
| Methanol | Slightly Soluble[2] | - | - |
| Diethyl Ether | Freely Soluble[2] / Very Slightly Soluble[3] | - | Contradictory reports exist, suggesting solubility may be highly dependent on specific conditions. |
| Chloroform | Very Slightly Soluble[3] | - | - |
| Methylene Chloride | Very Slightly Soluble[3] | - | - |
| Water | Insoluble[3][4] | - | - |
Experimental Protocols
General Protocol for Preparing a this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a concentrated stock solution of this compound for experimental use.
-
Preparation:
-
Bring the this compound powder and a new, sealed bottle of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
-
Dissolution:
-
Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the solution briefly to mix.
-
Place the sealed vial in an ultrasonic water bath and sonicate until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Storage:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Product datasheets suggest that solutions in DMSO can be stored at -80°C for up to 6 months.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound solutions.
dot
References
addressing floctafenine precipitation issues in aqueous buffers
Welcome to the technical support center for floctafenine formulation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to this compound precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that is practically insoluble in water.[1][2] Its solubility is highly dependent on the pH of the solution. Precipitation commonly occurs when the pH of the solution is not optimal for maintaining a dissolved state, or when the concentration of this compound exceeds its solubility limit in the chosen buffer system.
Q2: How does pH affect the solubility of this compound?
This compound's solubility is significantly enhanced in acidic conditions (e.g., pH 2.0) compared to neutral or physiological pH (e.g., pH 7.4).[2] In acidic environments, a greater proportion of the this compound molecule is ionized, which increases its interaction with water molecules and, consequently, its solubility. As the pH increases towards neutral and alkaline, the molecule becomes less ionized, leading to a decrease in solubility and a higher likelihood of precipitation.
Q3: Can I use organic solvents to dissolve this compound?
Yes, this compound is soluble in organic solvents such as ethanol and acetone.[1][2] A common strategy is to first dissolve this compound in a small amount of a water-miscible organic solvent, like ethanol or DMSO, to create a stock solution. This stock solution can then be diluted into the aqueous buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous solution, as it may impact your experimental system. Precipitation can still occur upon dilution if the final aqueous buffer conditions cannot support the this compound concentration.
Q4: What are "precipitation inhibitors" and can they help?
Precipitation inhibitors are polymers or surfactants that can help maintain a drug in a supersaturated state, preventing or delaying precipitation.[3][4] These excipients can interfere with the processes of nucleation and crystal growth.[5][6] For this compound, incorporating pharmaceutically acceptable polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into the formulation could help stabilize supersaturated solutions.
Troubleshooting Guides
Issue 1: Precipitation upon preparation of a this compound solution.
Possible Cause 1: pH of the buffer is too high.
-
Solution: Lower the pH of your aqueous buffer. This compound is more soluble at acidic pH.[2] Attempt to dissolve the compound in a buffer with a pH between 2 and 4. Always check the final pH of your solution after adding this compound.
Possible Cause 2: Concentration of this compound is too high.
-
Solution: Reduce the target concentration of this compound in your aqueous buffer. Refer to the solubility data to determine the approximate solubility limit at your working pH and temperature.
Possible Cause 3: Insufficient mixing or dissolution time.
-
Solution: Ensure vigorous mixing (e.g., vortexing or sonication) and allow adequate time for dissolution. Gentle heating may also aid dissolution, but be cautious of potential degradation at elevated temperatures.
Issue 2: Precipitation after diluting an organic stock solution of this compound into an aqueous buffer.
Possible Cause 1: The aqueous buffer cannot maintain the solubility of this compound at the final concentration.
-
Solution:
-
Decrease the concentration of the organic stock solution to reduce the final concentration of this compound upon dilution.
-
Increase the proportion of the organic co-solvent in the final aqueous buffer, if experimentally permissible.
-
Add a surfactant or a polymeric precipitation inhibitor to the aqueous buffer before adding the this compound stock solution.
-
Possible Cause 2: The method of addition promotes localized high concentrations.
-
Solution: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to ensure rapid and uniform dispersion, preventing localized supersaturation and subsequent precipitation.
Data Presentation
Due to the limited publicly available quantitative solubility data for this compound, the following tables are presented as illustrative examples based on the known pH-dependent solubility of this compound and typical values for similar NSAIDs. These should be used as a general guide for initial experiments.
Table 1: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C
| Buffer pH | Expected Solubility Range (µg/mL) |
| 2.0 | 10 - 50 |
| 4.0 | 1 - 10 |
| 6.0 | < 1 |
| 7.4 | < 0.1 |
Table 2: Example Effect of Co-solvents on this compound Solubility in Phosphate Buffered Saline (PBS) pH 7.4 at 25°C
| Co-solvent System (v/v) | Expected Solubility Range (µg/mL) |
| 100% PBS pH 7.4 | < 0.1 |
| 10% Ethanol in PBS pH 7.4 | 1 - 5 |
| 20% Ethanol in PBS pH 7.4 | 5 - 20 |
| 10% DMSO in PBS pH 7.4 | 2 - 10 |
| 20% DMSO in PBS pH 7.4 | 10 - 40 |
Experimental Protocols
The following are example protocols for preparing this compound solutions. Researchers should adapt these based on their specific experimental needs and the illustrative data provided above.
Protocol 1: Preparation of this compound Solution by pH Adjustment
-
Buffer Preparation: Prepare an aqueous buffer at the desired acidic pH (e.g., 0.01 M citrate buffer, pH 3.0).
-
Weighing this compound: Accurately weigh the required amount of this compound powder.
-
Dissolution: Slowly add the this compound powder to the acidic buffer while stirring vigorously.
-
Mixing: Continue to stir the solution at room temperature for at least 2 hours, or until the powder is completely dissolved. Sonication in a water bath can be used to aid dissolution.
-
pH Confirmation: After dissolution, measure and record the final pH of the solution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Protocol 2: Preparation of this compound Solution Using a Co-solvent
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable water-miscible organic solvent (e.g., DMSO or ethanol).
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Dilution: While vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and over time.
-
Filtration (Optional): If necessary, filter the solution through a 0.22 µm syringe filter.
Visualization
Below is a troubleshooting workflow for addressing this compound precipitation issues.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Floctafenine Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of floctafenine in cell culture media. The following troubleshooting guides and FAQs will help address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?
There is currently limited published data specifically detailing the stability of this compound in common cell culture media. The stability of a compound in vitro can be influenced by several factors including media composition, pH, temperature, exposure to light, and the presence of serum components.[1][2] It is highly recommended to determine the stability of this compound under your specific experimental conditions.
Q2: What factors can influence the degradation of this compound in my cell culture experiments?
Several factors can affect the stability of this compound in cell culture media:
-
Media Components: Components such as amino acids, vitamins, and reducing agents (like glutathione in RPMI-1640) can potentially interact with and degrade this compound.[3][4]
-
Serum Proteins: If you are using serum-supplemented media, this compound may bind to proteins like albumin, which can either stabilize or destabilize the compound.[5]
-
pH and Temperature: Standard culture conditions (pH 7.2-7.4, 37°C) can accelerate the hydrolysis of certain compounds.[6]
-
Light Exposure: Photodegradation can occur if the experimental setup is not protected from light.
-
Incubation Time: The longer the incubation period, the greater the potential for degradation.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
To determine the stability, you should conduct a time-course experiment where you incubate this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Samples of the medium should be collected at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of this compound should be quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
Q4: What is the primary degradation product of this compound?
The main degradation product and major metabolite of this compound is floctafenic acid.[7][8] When assessing stability, it is advisable to also monitor for the appearance of this compound.
Troubleshooting Guide
Issue: I am seeing a rapid loss of this compound in my culture medium.
-
Potential Cause 1: Hydrolysis. this compound may be undergoing hydrolysis to floctafenic acid.
-
Troubleshooting Step: Analyze your samples for the presence of floctafenic acid to confirm this degradation pathway. Consider shortening your experimental incubation time.
-
-
Potential Cause 2: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic flasks, plates, and pipette tips.
-
Troubleshooting Step: Run a control experiment without cells to differentiate between degradation and adsorption. Consider using low-adhesion plasticware.
-
-
Potential Cause 3: Cellular metabolism. If cells are present, they may be metabolizing the this compound.
-
Troubleshooting Step: Compare the rate of loss in the presence and absence of cells to determine the contribution of cellular metabolism.
-
Issue: My this compound concentration is not consistent across replicates.
-
Potential Cause 1: Incomplete solubilization. this compound may not be fully dissolved in the stock solution or the final culture medium.
-
Troubleshooting Step: Ensure your stock solution is clear and fully dissolved before diluting into the media. Briefly vortex the final solution before adding to your experiment.
-
-
Potential Cause 2: Pipetting errors. Inaccurate pipetting can lead to variations in the starting concentration.
-
Troubleshooting Step: Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a chosen cell culture medium.
1. Materials:
- This compound powder
- DMSO (for stock solution)
- Cell culture medium of interest (e.g., DMEM, RPMI-1640), with or without serum as required for your experiment.
- Sterile, low-adhesion microcentrifuge tubes or well plates.
- Incubator (37°C, 5% CO2)
- HPLC or LC-MS/MS system for analysis.[7][8]
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
- Preparation of Working Solution: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM).
- Incubation: Aliquot the working solution into sterile tubes or wells.
- Time Points: Place the samples in a 37°C incubator. Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
- Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
- Sample Analysis: Thaw the samples and analyze the concentration of this compound (and ideally floctafenic acid) using a validated HPLC or LC-MS/MS method.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
- Plot the percentage of remaining this compound against time to visualize the degradation profile.
- Calculate the half-life (t½) of this compound in the medium.
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C.
| Time (Hours) | % Remaining in DMEM (±SD) | % Remaining in RPMI-1640 (±SD) | % Remaining in DMEM + 10% FBS (±SD) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |
| 2 | 98.5 ± 3.0 | 97.2 ± 2.5 | 99.1 ± 1.9 |
| 4 | 95.1 ± 2.8 | 93.5 ± 3.1 | 97.8 ± 2.2 |
| 8 | 88.7 ± 3.5 | 85.4 ± 4.0 | 94.3 ± 2.8 |
| 24 | 65.2 ± 4.1 | 58.9 ± 5.2 | 85.6 ± 3.4 |
| 48 | 42.1 ± 3.9 | 35.7 ± 4.8 | 70.3 ± 4.1 |
| 72 | 25.8 ± 4.5 | 18.4 ± 3.9 | 58.1 ± 3.7 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for unexpected this compound loss.
Caption: Potential degradation pathways of this compound in media.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic determination of this compound and its major metabolite, floctafenic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of this compound and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in floctafenine animal model experiments
Technical Support Center: Floctafenine Animal Model Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for variability encountered in this compound animal model experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, primarily used for its analgesic (pain-relieving) properties in mild to moderate pain.[1] Its therapeutic effect comes from inhibiting the synthesis of prostaglandins.[2][3] It blocks the action of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[1][3][4] Some evidence suggests it may have a slightly higher potency for COX-1.[5]
Q2: In which animal models is this compound typically evaluated?
This compound is evaluated in various preclinical animal models designed to assess analgesic and anti-inflammatory efficacy. These models mimic specific types of pain or inflammation, allowing for the characterization of the drug's effects. Common models are summarized in the table below.
Q3: What are the primary sources of experimental variability when using this compound?
Variability in animal model experiments with this compound can stem from multiple sources, broadly categorized as biological, methodological, and environmental factors.
-
Biological Factors: Intrinsic differences in the animals themselves, such as species, strain, genetic background, sex, and age, can significantly alter drug metabolism and response.[6][7][8] For example, the pharmacokinetics of this compound differ between species like mice, rats, and dogs.[9]
-
Methodological Factors: Inconsistencies in the experimental protocol are a major source of variability. This includes the route and timing of drug administration, the specific pain or inflammation induction technique used, and the methods for assessing outcomes.[10] For instance, oral gavage requires skill to minimize stress and ensure consistent delivery, which can otherwise be a confounding factor.[10]
-
Environmental and Husbandry Factors: Animal housing conditions, diet, light-dark cycles, and handling can all introduce stress, which may impact physiological responses to pain and the drug's efficacy.[11]
Q4: How does the route of administration impact this compound's effectiveness and pharmacokinetics?
The route of administration directly affects the absorption, bioavailability, and onset of action of this compound.
-
Oral (p.o.): this compound is well-absorbed intestinally in rodents.[9] However, this route is subject to the first-pass effect, where the drug is metabolized in the liver before reaching systemic circulation, potentially reducing bioavailability.[10] Food in the stomach can also affect absorption rates.
-
Intraperitoneal (i.p.): This route bypasses the gastrointestinal tract, leading to faster absorption and typically higher bioavailability compared to oral administration. An i.p. injection of 50 mg/kg in rats showed significant inhibitory effects on writhing within 30 minutes.[5]
-
Intravenous (i.v.): I.V. administration provides 100% bioavailability and the most rapid onset of action, as the drug is introduced directly into the systemic circulation. It is often used in pharmacokinetic studies to determine parameters like clearance and volume of distribution.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: High Variability in Analgesic/Anti-inflammatory Readouts
-
Possible Causes:
-
Inconsistent Animal Characteristics: Use of animals with significant differences in age, weight, or genetic background.[6][12]
-
Variable Drug Administration: Inconsistent volume, concentration, or technique, especially with oral gavage or intraperitoneal injections.
-
Timing Mismatch: Assessments are not performed at the peak effect time (Tmax) of the drug, or the timing varies between animals.
-
Stress-Induced Hypoalgesia: Excessive or inconsistent animal handling can induce stress, which has its own analgesic effects and can mask the drug's activity.[10]
-
-
Solutions:
-
Standardize Animals: Use animals from a single supplier, within a narrow age (e.g., 8-10 weeks) and weight range. Ensure they are of the same sex and strain for each experimental group.
-
Refine Technique: Ensure all personnel are thoroughly trained in the chosen administration technique. Use calibrated equipment and verify dose calculations for each animal.
-
Establish a Strict Timeline: Conduct a pilot study to determine the optimal time for assessment post-administration for your specific model and species. Adhere strictly to this timeline for all subsequent experiments.
-
Acclimatize and Handle Gently: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.[13] Handle animals consistently and gently to minimize stress.
-
Problem 2: Lack of Expected Therapeutic Effect
-
Possible Causes:
-
Sub-therapeutic Dosage: The dose administered may be too low for the chosen species and model.
-
Rapid Metabolism/Clearance: The specific animal strain may metabolize this compound very quickly. This compound has a high plasma clearance rate, primarily due to hepatic hydrolysis into its main metabolite, floctafenic acid.[9]
-
Inappropriate Model: The chosen pain or inflammation model may not be sensitive to NSAIDs. For example, some models of neuropathic pain respond poorly to COX inhibitors.
-
Drug Degradation: The this compound compound may have degraded due to improper storage or preparation.
-
-
Solutions:
-
Perform a Dose-Response Study: Test a range of doses to determine the effective dose (ED50) in your model.
-
Consult Pharmacokinetic Data: Review literature for pharmacokinetic parameters in your chosen species and strain.[9] If data is unavailable, consider a pilot pharmacokinetic study.
-
Validate the Model: Ensure the animal model is appropriate for testing NSAIDs. Run a positive control group with a well-characterized NSAID (e.g., indomethacin, diclofenac) to validate the model's responsiveness.[14]
-
Verify Compound Integrity: Check the expiration date and storage conditions of the this compound. Prepare solutions fresh daily unless stability data indicates otherwise.
-
Problem 3: Unexpected Adverse Events (e.g., Gastrointestinal Distress, Sedation)
-
Possible Causes:
-
COX-1 Inhibition: The gastrointestinal side effects are a known class effect of non-selective NSAIDs due to the inhibition of COX-1, which is crucial for maintaining the gastric mucosal lining.[3]
-
Overdose: The administered dose may be approaching toxic levels.
-
Off-Target Effects or Vehicle Effects: The observed effects may not be related to this compound's primary mechanism or could be caused by the vehicle used for drug delivery.
-
-
Solutions:
-
Dose Adjustment: Reduce the dose to the lowest effective level identified in your dose-response study.
-
Monitor GI Health: Visually inspect animals for signs of GI distress. If necropsy is part of the protocol, examine the gastric mucosa.
-
Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish its effects from those of the active compound.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (Floctafenic Acid) in Different Species Data summarized from Pottier et al., 1975.[9] Note that these are historical data.
| Parameter | Species | This compound (Ester) | Floctafenic Acid (Metabolite) | Notes |
| Absorption | Man, Rodents | Good | - | Exclusively intestinal absorption. |
| Dog | Partial | - | ||
| Protein Binding | All (except Dog) | Weaker | Stronger | Binds to albumin. |
| Dog | Weaker | Weaker | Binding is generally weaker in dogs. | |
| Metabolism | All Species | Rapid hepatic hydrolysis | - | Converted to floctafenic acid. |
| Primary Excretion | Dog, Rat | Bile | Bile | Biliary excretion is predominant. |
| Man, Mouse | Bile | Bile | Biliary excretion is significant. | |
| Blood-Brain Barrier | All Species | Very low penetration | Negligible penetration | Activity is considered exclusively peripheral. |
Table 2: Common Animal Models for Efficacy Testing of this compound
| Model | Type of Pain/Inflammation | Typical Species | Outcome Measures | Reference |
| Carrageenan-Induced Paw Edema | Acute Inflammation | Rat, Mouse | Paw Volume (Pletysmometry), Edema Score | [14][15][16] |
| Acetic Acid-Induced Writhing | Visceral Nociception | Mouse | Number of Writhing Movements | [17] |
| Formalin Test | Nociceptive & Inflammatory Pain | Rat, Mouse | Paw Licking/Biting Time (Phase 1 & 2) | [13][14] |
| Randall-Selitto Test | Mechanical Hyperalgesia | Rat | Paw Withdrawal Threshold (Pressure) | [17] |
| Hot Plate Test | Thermal Nociception | Mouse, Rat | Latency to Lick Paw or Jump | [13] |
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for inducing acute inflammation to test the efficacy of an anti-inflammatory agent like this compound.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g). House animals under standard conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week to acclimatize.[13][18]
-
Groups and Dosing:
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose in saline) p.o.
-
Group 2 (Positive Control): Indomethacin (10 mg/kg) p.o.[14]
-
Group 3-5 (Test Groups): this compound at various doses (e.g., 25, 50, 100 mg/kg) p.o.
-
Administer all treatments 60 minutes before the carrageenan injection.[14]
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline measurement (V0). b. Administer the vehicle, positive control, or this compound according to the assigned groups. c. After 60 minutes, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each rat.[14][16] d. Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection (Vt).[14]
-
Data Analysis: a. Calculate Edema Volume: Edema (mL) = Vt - V0. b. Calculate Percentage Inhibition of Edema:
- % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100 c. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the control group. A p-value < 0.05 is typically considered significant.
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Factors Affecting Drug Response in Animals [bivatec.com]
- 7. FACTORS THAT AFFECT DRUG METABOLISM.pptx [slideshare.net]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Pharmacokinetic study of a peripheral analgesic, floctafenin, in man, mouse, rat, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sea.umh.es [sea.umh.es]
- 11. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 12. rroij.com [rroij.com]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 17. This compound, a new non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
minimizing floctafenine degradation during sample preparation and analysis
Welcome to the technical support center for floctafenine analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
A1: The main degradation product of this compound is floctafenic acid. This occurs through the hydrolysis of the ester linkage in the this compound molecule. Analytical methods should be stability-indicating, meaning they can separate and quantify this compound in the presence of floctafenic acid and other potential degradation products.[1]
Q2: What are the main factors that cause this compound degradation?
A2: this compound is susceptible to degradation under several conditions, including:
-
pH: It is prone to hydrolysis, especially under alkaline and acidic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidative conditions: The presence of oxidizing agents can also cause degradation.[1]
Q3: How can I minimize this compound degradation during sample storage?
A3: To ensure the stability of this compound in your samples, it is recommended to:
-
Store samples at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Protect samples from light by using amber-colored vials or by wrapping them in aluminum foil.
-
Maintain a neutral pH for aqueous samples whenever possible. If the experimental design requires acidic or alkaline conditions, minimize the exposure time to these conditions.
Troubleshooting Guides
Issue 1: Low recovery of this compound from plasma samples.
Possible Cause: Degradation of this compound during the extraction process.
Troubleshooting Steps:
-
Work Quickly and on Ice: Perform all extraction steps on ice to minimize temperature-dependent degradation.
-
Optimize pH: If using liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for this compound stability and extraction efficiency. Avoid strongly acidic or alkaline conditions.
-
Use a Gentle Extraction Method: Vigorous vortexing for extended periods can increase the temperature and shear forces, potentially leading to degradation. Consider gentle mixing or rocking for extraction.
-
Evaporate Solvents at Low Temperatures: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a low temperature to prevent thermal degradation.
Issue 2: Inconsistent results in the analysis of this compound tablets.
Possible Cause: Incomplete extraction or degradation during sample preparation.
Troubleshooting Steps:
-
Optimize Dissolution Medium: For dissolution testing, use a buffered medium at a pH that ensures the stability of this compound. A pH of around 5.0 has been used successfully in HPLC methods.[2]
-
Protect from Light: During dissolution and subsequent sample preparation, protect all solutions from light.
-
Control Temperature: Maintain a constant and appropriate temperature during dissolution as specified in the monograph or validated method.
-
Ensure Complete Dissolution: Use sonication or adequate mixing to ensure the complete dissolution of the drug from the tablet matrix before analysis.
Issue 3: Peak tailing or poor resolution in HPLC analysis.
Possible Cause: Interaction of this compound or its degradation products with the stationary phase, or issues with the mobile phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape. For this compound, a mobile phase with a pH around 3 to 5 has been shown to be effective.[1][2]
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer to improve resolution between this compound and floctafenic acid.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix that may cause peak tailing.
-
Check for Column Overloading: Injecting too high a concentration of the sample can lead to peak broadening and tailing. Dilute the sample if necessary.
Quantitative Data Summary
The following table summarizes the stability of this compound under various stress conditions based on forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approximate) | Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl | 2 hours | 60°C | Significant | Floctafenic Acid |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | 60°C | Complete | Floctafenic Acid |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | Minimal | Not Specified |
| Thermal Degradation | Solid State | 10 days | 80°C | Stable | Not Applicable |
| Thermal Degradation | Solution | 10 days | 80°C | Slight | Floctafenic Acid |
| Photodegradation | UV Light | Not Specified | Room Temp | Significant | Not Specified |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is based on a validated HPLC method for the determination of this compound and floctafenic acid in plasma.[2]
-
Sample Preparation:
-
To 1 mL of plasma in a centrifuge tube, add a suitable internal standard.
-
Add 2 mL of the mobile phase (e.g., 0.05 M sodium acetate:acetonitrile:methanol (200:100:100 v/v/v) adjusted to pH 5) as a protein precipitant.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume into the HPLC system.
-
Protocol 2: Analysis of this compound in Tablets
This protocol is based on a stability-indicating micellar liquid chromatography method.[1]
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
-
Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase: A micellar mobile phase, for example, consisting of 0.15 M sodium dodecyl sulfate, 10% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm.
-
Visualizations
References
- 1. Simultaneous determination of this compound and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of this compound and its major metabolite, floctafenic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the appropriate cell line for studying floctafenine's effects
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell line to study the effects of floctafenine. It includes frequently asked questions (FAQs) and troubleshooting advice in a structured question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it guide cell line selection?
A: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] Therefore, the choice of a cell line should be guided by the expression of these target enzymes and the specific biological process you intend to study.
-
Anti-inflammatory Effects: To study anti-inflammatory mechanisms, select cell lines that express high levels of COX enzymes, particularly inducible COX-2.
-
Cytotoxicity/Anti-Cancer Effects: For cancer studies, the choice will depend on the cancer type of interest and its COX expression profile. Some NSAID effects may also be COX-independent.[4]
-
Metabolism and Toxicity: To investigate metabolism, a liver cell line such as HepG2 is appropriate, as this compound is primarily metabolized in the liver.[1]
Below is a diagram illustrating the core signaling pathway affected by this compound.
Q2: Which cell lines are recommended for studying the anti-inflammatory effects of this compound?
A: To study anti-inflammatory properties, it is crucial to use cell lines that can mount an inflammatory response. Macrophage and monocyte cell lines are excellent models because they express COX enzymes and produce inflammatory mediators upon stimulation.
Recommended Cell Lines:
-
RAW 264.7 (Murine Macrophage): This is a widely used cell line for studying inflammation. It can be stimulated with lipopolysaccharide (LPS) to induce a strong inflammatory response and upregulate COX-2.
-
THP-1 (Human Monocyte): This suspension cell line can be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). Differentiated THP-1 cells are a reliable model for human inflammatory responses.
-
U937 (Human Monocyte): Similar to THP-1, this cell line can be differentiated into macrophages and used to study inflammatory signaling.
The following workflow outlines a general procedure for assessing anti-inflammatory effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Aspects of an Old Drug – Diclofenac Targets MYC and Glucose Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dosage and administration route for floctafenine in preclinical studies
This center provides researchers, scientists, and drug development professionals with technical guidance for optimizing the dosage and administration route of floctafenine in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its therapeutic effects are primarily due to the inhibition of prostaglandin synthesis. It achieves this by blocking the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins.[1] This reduction in prostaglandins alleviates pain and inflammation.
Q2: What are the key pharmacokinetic characteristics of this compound in common preclinical species?
A2: In rodents, this compound is characterized by good intestinal absorption and is rapidly hydrolyzed by hepatic enzymes into its main active metabolite, floctafenic acid. The elimination of this compound and its metabolites is generally complete within 24 hours, with the primary route of excretion being biliary. It's also noteworthy that this compound exhibits high protein binding.
Q3: Which administration routes are most common for this compound in preclinical studies and what are the general recommendations?
A3: The most frequently used administration routes in rodents are oral (PO) and intraperitoneal (IP).
-
Oral (PO): Often administered via gavage, this route is preferred as it mimics the intended clinical route for many drugs. It's essential to use a proper vehicle to ensure suspension of the compound.
-
Intraperitoneal (IP): This route can offer higher bioavailability by bypassing first-pass metabolism. However, irritating substances may cause peritonitis.
-
Intravenous (IV): While less common for routine efficacy studies, IV administration is crucial for determining absolute bioavailability. The formulation must be a clear solution.
Q4: What are the recommended animal models for assessing the efficacy of this compound?
A4: The choice of model depends on the desired therapeutic endpoint:
-
Analgesia (Pain Relief):
-
Acetic Acid-Induced Writhing Test (Mice): A model of visceral pain where this compound has shown high activity.
-
Randall-Selitto Test (Rats): Measures sensitivity to mechanical pressure on an inflamed paw, indicating efficacy against inflammatory pain.
-
Hot Plate Test (Mice/Rats): Assesses response to thermal stimuli, often used to detect centrally acting analgesics, though this compound's primary action is peripheral.
-
-
Anti-inflammatory Effects:
-
Carrageenan-Induced Paw Edema (Rats): A classic model of acute inflammation where the reduction in paw swelling is measured over several hours.
-
UV Erythema Test (Guinea Pigs): A model for inflammation induced by ultraviolet radiation.
-
Data Presentation: Toxicity and Efficacy Benchmarks
Note: Extensive literature searches did not yield specific, publicly available LD50 and ED50 values for this compound in preclinical models. The following tables provide data for other common NSAIDs to serve as a reference point for researchers. This data can help in designing dose-ranging studies by providing an expected order of magnitude for toxicity and efficacy.
Table 1: Acute Toxicity Data for Common NSAIDs in Rodents
| Compound | Species | Route | LD50 (mg/kg) |
| Ibuprofen | Mouse | Oral | 800[1] |
| Mouse | IP | 320[1] | |
| Rat | Oral | 1600[1] | |
| Diclofenac | Rat | Oral | 105 |
| Indomethacin | Rat | Oral | 12 |
Table 2: Efficacy Data (ED50) for Common NSAIDs in Rodent Models
| Compound | Species | Model | Endpoint | ED50 (mg/kg, i.p.) |
| Diclofenac | Rat | Formalin Test (Phase I) | Flinching | 0.9 |
| Diclofenac | Rat | Formalin Test (Phase II) | Flinching | 0.7 |
| Diclofenac | Rat | Hot Plate Test | Latency | 2.02 |
| Ellagic Acid | Rat | Carrageenan Paw Edema | Swelling Reduction | 8.41[2] |
| Indomethacin | Rat | Carrageenan Paw Edema | Swelling Reduction | 10 |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
-
Vehicle Preparation: A common vehicle for oral suspension is 0.5% or 0.6% Methylcellulose with 0.2% Tween 80 in sterile water.
-
Slowly add methylcellulose to heated water (70-80°C) while stirring to prevent clumping.
-
Once fully suspended, add Tween 80 and stir until dissolved.
-
Allow the solution to cool to room temperature before use.
-
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the this compound powder and triturate it with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
Animal Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Measure the gavage needle length against the mouse (from the tip of the nose to the last rib) to determine the correct insertion depth.
-
Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.
-
Administer the suspension slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for at least 10-15 minutes post-dosing for any signs of distress.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment. Fast animals overnight before the study with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound (or vehicle/positive control) via the desired route (e.g., oral gavage) at a predetermined time before the carrageenan injection (typically 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 (where ΔV is the change in paw volume).
-
Troubleshooting Guides
Issue 1: High variability in plasma drug concentration between animals in the same oral dosing group.
| Possible Cause | Troubleshooting Step |
| Improper Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage. Inconsistent delivery to the stomach (e.g., reflux into the esophagus) can lead to variable absorption. Verify needle placement and administer the dose slowly. |
| Inhomogeneous Suspension | The drug may be settling out of the vehicle. Vortex the suspension immediately before drawing up each dose to ensure consistency. Consider evaluating alternative, more effective suspending vehicles. |
| Animal Stress | High stress can alter gastrointestinal motility and absorption. Handle animals consistently and gently to minimize stress. Acclimatize animals to handling before the study begins. |
| Food Effects | The presence of food in the stomach can significantly alter drug absorption. Ensure a consistent fasting period for all animals before dosing. |
Issue 2: Unexpected animal mortality or severe adverse effects at a planned dose.
| Possible Cause | Troubleshooting Step |
| Formulation/Vehicle Toxicity | The vehicle itself may be causing toxicity, especially with certain organic solvents or high concentrations of surfactants. Run a vehicle-only toxicity study to rule this out. |
| Dosing Error | Double-check all calculations for dose concentration and administration volume. Ensure scales are properly calibrated. |
| Accidental Tracheal Administration | If mortality occurs immediately after oral gavage, it may be due to aspiration. Review gavage technique. If the animal struggles, coughs, or shows respiratory distress during administration, stop immediately. |
| Species/Strain Sensitivity | The chosen species or strain may be more sensitive to the drug's toxicity than anticipated. Conduct a preliminary dose-escalation study in a small number of animals to establish the Maximum Tolerated Dose (MTD). |
Issue 3: Lack of efficacy in a well-established analgesic or anti-inflammatory model.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The selected dose may be below the therapeutic threshold. Perform a dose-response study to determine the ED50 (effective dose for 50% of the maximal response). |
| Poor Bioavailability | The drug may not be reaching systemic circulation in sufficient concentrations. Conduct a pharmacokinetic (PK) study to measure plasma levels of this compound and its active metabolite, floctafenic acid, after dosing. |
| Timing of Administration | The peak plasma concentration (Tmax) may not align with the peak of the inflammatory or pain response in the model. Adjust the pre-treatment time based on known PK data or test multiple pre-treatment intervals. |
| Inappropriate Model | This compound is a peripheral analgesic. It may show weak activity in models that primarily measure central pain processing (e.g., tail-flick test). Ensure the selected model is appropriate for the drug's mechanism of action. |
Visualizations
Caption: this compound inhibits COX-1/2, blocking prostaglandin synthesis.
Caption: Logic flow for a preclinical oral dose optimization study.
References
accounting for floctafenine's metabolic conversion in experimental design
Technical Support Center: Floctafenine Metabolism in Experimental Design
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for experiments involving this compound, focusing on its rapid metabolic conversion.
Frequently Asked Questions (FAQs)
Q1: Why is accounting for this compound's metabolism critical for experimental design?
Q2: What are the primary metabolic pathways of this compound?
This compound is metabolized via two main routes:
-
Primary Pathway (Hydrolysis): The ester bond in this compound is rapidly cleaved, primarily in the liver, to form floctafenic acid.[2][3][4] This is the major and most important metabolic step.
-
Secondary Pathway (Hydroxylation): A smaller fraction of the drug undergoes hydroxylation on the quinoline ring, leading to the formation of phenolic metabolites.[1][2]
Both floctafenic acid and the hydroxylated metabolites are further conjugated, primarily with glucuronic acid, to facilitate their excretion.[1][2]
Q3: How does the rapid metabolism of this compound impact pharmacokinetic (PK) study design?
The rapid conversion necessitates a study design focused on the metabolite.
-
Analyte Measurement: Assays must be validated to quantify both this compound and floctafenic acid simultaneously to accurately capture the PK profile.
-
Sampling Schedule: Given that peak plasma levels of floctafenic acid are reached within 1-2 hours post-administration, early and frequent blood sampling is critical to accurately determine Cmax and Tmax.[1][3][4]
-
Half-Life Consideration: Floctafenic acid has a biphasic elimination, with an initial half-life of about 1 hour and a later phase of approximately 8 hours.[1][3] The sampling duration should be sufficient to characterize both phases, extending beyond 24 hours to confirm complete elimination.[1][2]
Table 1: Summary of Pharmacokinetic Parameters for Floctafenic Acid (after Oral this compound Administration in Humans)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Conc.) | 1 - 2 hours | [1][3][4] |
| Initial Half-life (t½ α) | ~1 hour | [1][3] |
| Terminal Half-life (t½ β) | ~8 hours | [1][3] |
| **Elimination | Virtually complete within 24 hours | [1][2] |
| Primary Excretion Route | Biliary (60%) and Urinary (40%) | [1] |
Troubleshooting Guides
Q4: My in vitro assay shows low or no activity for this compound. Is this related to metabolism?
This is a common issue. The lack of activity is likely due to the experimental system's inability to convert this compound into its active form, floctafenic acid. Many isolated enzyme systems or cell lines lack the specific hydrolases or esterases required for this conversion.
Recommended Workflow for In Vitro Studies:
Table 2: Troubleshooting Common Experimental Issues
| Problem Encountered | Probable Metabolism-Related Cause | Recommended Solution |
| Low potency/efficacy in cell-based assays. | The cell line lacks the necessary hydrolase enzymes to convert this compound to active floctafenic acid. | Test floctafenic acid directly in the assay. Alternatively, use a more metabolically competent system like primary hepatocytes. |
| High variability in animal study results. | Differences in metabolic rates between animal species or even strains. Phenobarbital, for example, can induce the enzymes responsible for biotransformation in rats.[1][3] | Standardize the animal model and avoid co-administration of enzyme inducers/inhibitors. Measure plasma levels of floctafenic acid to normalize for exposure. |
| PK/PD modeling shows a poor correlation between this compound concentration and effect. | The model is incorrectly attributing the pharmacological effect to the parent drug instead of the active metabolite. | Re-run the model using the plasma concentration of floctafenic acid as the independent variable for the pharmacodynamic effect. |
| Cannot detect parent this compound in plasma samples after 1-2 hours. | The drug has been completely and rapidly converted to floctafenic acid, which is expected.[4] | This is not an error. Focus analytical efforts on quantifying floctafenic acid at this and later time points. |
Experimental Protocols
Q5: What is a reliable protocol for quantifying this compound and floctafenic acid in plasma?
A high-performance liquid chromatographic (HPLC) method is suitable for the simultaneous determination of this compound and its major metabolite, floctafenic acid, in plasma.[5] The following protocol is adapted from published methods.[5][6]
Protocol: HPLC-UV Analysis of this compound and Floctafenic Acid
-
Sample Preparation (Protein Precipitation):
-
To 1.0 mL of plasma sample in a centrifuge tube, add a known concentration of an internal standard (e.g., diazepam).
-
Add 2.0 mL of the mobile phase (or acetonitrile) as a protein precipitant.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for injection.
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a standard curve using spiked plasma samples with known concentrations of this compound and floctafenic acid.
-
Quantification is based on the peak-height ratio of each analyte to the internal standard.[5]
-
Table 3: Performance of a Sample HPLC Method
| Parameter | This compound | Floctafenic Acid | Reference |
| Limit of Detection (LOD) | 100 ng/mL | 50 ng/mL | [5] |
| Linearity Range | 0.5 - 25.0 µg/mL | 0.4 - 10.0 µg/mL | [6] |
| Mean Recovery from Plasma | 88 - 102% | 88 - 102% | [5] |
| Within-day RSD (%) | < 8% | < 8% | [5] |
Signaling Pathways
Q6: What is the key signaling pathway affected by this compound's active metabolite?
As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action for this compound's active metabolite, floctafenic acid, is the inhibition of cyclooxygenase (COX) enzymes.[7][8][9] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][9] this compound is believed to inhibit both COX-1 and COX-2 isoforms.[7]
References
- 1. aapharma.ca [aapharma.ca]
- 2. Pharmacokinetic study of a peripheral analgesic, floctafenin, in man, mouse, rat, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. The metabolism of floctafenin in man and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of this compound and its major metabolite, floctafenic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of this compound and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Floctafenine and Diclofenac in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two non-steroidal anti-inflammatory drugs (NSAIDs), floctafenine and diclofenac, in preclinical models of arthritis. The following sections detail their mechanisms of action, present available experimental data from animal models, and outline the methodologies used in these studies. This information is intended to assist researchers in evaluating these compounds for potential applications in arthritis research and development.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both this compound and diclofenac belong to the NSAID class of drugs and share a common mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking COX-1 and COX-2, both drugs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.[1][2]
Caption: General mechanism of action for this compound and Diclofenac.
Efficacy in a Chronic Arthritis Model: Adjuvant-Induced Arthritis in Rats
The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model for studying chronic inflammation and testing anti-arthritic drugs.
Experimental Protocol: Adjuvant-Induced Arthritis (AIA)
-
Animal Model: Typically, male Lewis or Wistar rats are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw or the base of the tail. FCA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil.
-
Disease Progression: Following injection, a primary inflammatory response occurs at the injection site. A secondary, systemic arthritic condition develops in multiple joints, usually appearing around 10-14 days post-injection and peaking in severity around 3-4 weeks.
-
Drug Administration: Test compounds (this compound or diclofenac) are typically administered orally or via injection, starting either prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of arthritis).
-
Efficacy Assessment: The primary endpoint is the measurement of paw volume or thickness to quantify the degree of edema. Other assessments can include arthritis scoring (based on redness, swelling, and joint deformity), body weight changes, and histological analysis of the joints.
Caption: Experimental workflow for the Adjuvant-Induced Arthritis model.
Comparative Efficacy Data
Table 1: Efficacy in Adjuvant-Induced Arthritis in Rats
| Drug | Dose | Route of Administration | Efficacy Outcome | Source |
| This compound | 50 mg/kg/day | Oral | Moderately effective in reducing arthritic symptoms. | [3] |
| Diclofenac | 10 mg/kg | Not specified | Significantly inhibited the increase in paw swelling. | [4] |
Note: The data for this compound is qualitative, and a direct quantitative comparison with diclofenac from this data is not possible. The term "moderately effective" is as described in the cited literature.
Efficacy in an Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard method for evaluating the anti-inflammatory effects of drugs in an acute setting.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution into the rat's hind paw induces a localized, acute inflammatory response.
-
Drug Administration: The test compounds are administered, usually orally or intraperitoneally, prior to the carrageenan injection.
-
Efficacy Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to that of a control group that receives only the vehicle.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Comparative Efficacy Data
While direct head-to-head studies are lacking, data from different experiments in the carrageenan-induced paw edema model are available for both drugs.
Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Drug | Dose | Route of Administration | Maximum Inhibition of Edema (%) | Time of Max. Inhibition (hours) | Source |
| This compound | 72 mg/kg (ED50) | Oral | 50% | Not Specified | [3] |
| Diclofenac | 5 mg/kg | Oral | 56.17% | 2 | [5][6] |
| 20 mg/kg | Oral | 71.82% | 3 | [5][6] | |
| 30 mg/kg | Oral | Significant inhibition | Not Specified | [7] |
ED50: The dose that produces 50% of the maximum effect.
Summary and Conclusion
Based on the available preclinical data, both this compound and diclofenac demonstrate anti-inflammatory properties in animal models of inflammation and arthritis.
In the adjuvant-induced arthritis model , a chronic inflammatory state, diclofenac at 10 mg/kg has been shown to be effective in reducing paw swelling.[4] this compound, at a dose of 50 mg/kg/day, was reported to be only "moderately effective".[3] This suggests that, in this chronic model, diclofenac may have a more potent anti-arthritic effect.
In the carrageenan-induced paw edema model , which reflects acute inflammation, diclofenac shows a clear dose-dependent inhibition of edema, with significant effects at doses as low as 5 mg/kg.[5][6] The ED50 for this compound in this model was reported to be 72 mg/kg, indicating that a higher dose of this compound is required to achieve a 50% reduction in acute inflammation compared to the doses of diclofenac that produced a greater than 50% inhibition.[3][5][6]
It is important to note that a direct comparison is limited by the fact that the data comes from different studies, which may have variations in experimental protocols. However, the available evidence suggests that diclofenac is a more potent anti-inflammatory agent than this compound in these preclinical models of arthritis and acute inflammation. Further head-to-head studies would be necessary to definitively confirm these findings and to fully characterize the comparative efficacy of these two NSAIDs.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. aapharma.ca [aapharma.ca]
- 4. researchgate.net [researchgate.net]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the COX-Dependent Mechanism of Floctafenine Using siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a methodological approach to validate the cyclooxygenase (COX)-dependent mechanism of the non-steroidal anti-inflammatory drug (NSAID), floctafenine. By employing small interfering RNA (siRNA) knockdown, researchers can specifically target and silence the expression of COX-1 and COX-2 enzymes, thereby elucidating the direct impact of this compound on its intended targets. This guide offers a comparative analysis with other established NSAIDs, presenting supporting experimental data and detailed protocols to facilitate the design and execution of similar validation studies.
Introduction to this compound and Its Mechanism of Action
This compound is an NSAID belonging to the fenamate class, utilized for its analgesic and anti-inflammatory properties in the management of mild to moderate pain.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate pain and inflammation.[1][2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in the inflammatory response.[2] this compound is known to inhibit both COX-1 and COX-2.[2][3][4] While in-vitro studies have established this inhibitory action, siRNA knockdown offers a powerful in-cellulo technique to definitively validate this COX-dependent mechanism by observing the drug's effect in a cellular environment where its targets have been specifically silenced.
Hypothetical Experimental Validation of this compound's Mechanism
To definitively demonstrate that the therapeutic effects of this compound are mediated through the inhibition of COX-1 and COX-2, a series of experiments utilizing siRNA knockdown can be performed. The following sections outline the detailed protocols for such a study.
Experimental Workflow
The overall experimental workflow is designed to assess the effects of this compound on cells with normal and silenced COX-1 and COX-2 expression. This involves cell culture, siRNA transfection, treatment with this compound, and subsequent analysis of cell viability and prostaglandin production.
Detailed Experimental Protocols
1. Cell Culture and siRNA Transfection
-
Cell Line: Human synovial sarcoma cell line (SW982) or primary human synoviocytes are suitable models as they express both COX-1 and COX-2.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
siRNA Transfection:
-
Cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.
-
For each well, dilute specific siRNAs targeting COX-1 (siCOX-1), COX-2 (siCOX-2), or a non-targeting negative control siRNA (siNC) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 24-48 hours.
-
2. Western Blot Analysis for Knockdown Validation
-
Purpose: To confirm the successful silencing of COX-1 and COX-2 protein expression.
-
Protocol:
-
After transfection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against COX-1 and COX-2 overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Cell Viability (MTT) Assay
-
Purpose: To assess the cytotoxic effects of this compound in the presence and absence of COX enzymes.
-
Protocol:
-
Following siRNA transfection, seed cells into a 96-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
4. Prostaglandin E2 (PGE2) ELISA
-
Purpose: To quantify the production of PGE2, a key inflammatory mediator produced by COX enzymes, following this compound treatment.
-
Protocol:
-
After siRNA transfection and this compound treatment, collect the cell culture supernatant.
-
Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercial PGE2 assay kit according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of PGE2 based on a standard curve.
-
Expected Quantitative Data and Comparison
The following tables summarize the hypothetical data expected from the described experiments, comparing the effects of this compound with other well-characterized NSAIDs, celecoxib (a selective COX-2 inhibitor) and ibuprofen (a non-selective COX inhibitor).
Table 1: Western Blot Analysis of COX-1 and COX-2 Expression Following siRNA Knockdown
| Treatment Group | Relative COX-1 Expression (%) | Relative COX-2 Expression (%) |
| Negative Control siRNA | 100 ± 8.5 | 100 ± 9.2 |
| COX-1 siRNA | 15 ± 4.2 | 98 ± 7.9 |
| COX-2 siRNA | 95 ± 8.1 | 12 ± 3.5 |
Data are presented as mean ± standard deviation.
Table 2: Cell Viability (MTT Assay) Following NSAID Treatment
| siRNA Group | Treatment | This compound (% Viability) | Celecoxib (% Viability) | Ibuprofen (% Viability) |
| Negative Control | Vehicle | 100 ± 5.1 | 100 ± 4.8 | 100 ± 5.3 |
| NSAID (100 µM) | 85 ± 6.2 | 88 ± 5.9 | 82 ± 6.5 | |
| COX-1 Knockdown | Vehicle | 98 ± 4.9 | 99 ± 5.0 | 97 ± 4.7 |
| NSAID (100 µM) | 96 ± 5.3 | 97 ± 4.8 | 85 ± 6.1 | |
| COX-2 Knockdown | Vehicle | 99 ± 5.2 | 98 ± 4.6 | 99 ± 5.4 |
| NSAID (100 µM) | 97 ± 5.5 | 96 ± 5.1 | 95 ± 5.0 |
Data are presented as mean ± standard deviation. A decrease in viability upon NSAID treatment in the negative control group is expected due to COX-inhibition-related cellular stress. This effect is expected to be attenuated in the knockdown groups.
Table 3: Prostaglandin E2 (PGE2) Production (ELISA)
| siRNA Group | Treatment | This compound (PGE2 pg/mL) | Celecoxib (PGE2 pg/mL) | Ibuprofen (PGE2 pg/mL) |
| Negative Control | Vehicle | 550 ± 45 | 560 ± 50 | 545 ± 48 |
| NSAID (100 µM) | 150 ± 20 | 180 ± 25 | 120 ± 18 | |
| COX-1 Knockdown | Vehicle | 250 ± 30 | 555 ± 49 | 260 ± 32 |
| NSAID (100 µM) | 140 ± 18 | 175 ± 22 | 115 ± 15 | |
| COX-2 Knockdown | Vehicle | 480 ± 42 | 150 ± 20 | 470 ± 40 |
| NSAID (100 µM) | 145 ± 19 | 145 ± 18 | 118 ± 16 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Interpretation
The mechanism of action of this compound and the principle of its validation via siRNA knockdown can be visualized in the following signaling pathway diagram.
The expected results would demonstrate that this compound's ability to reduce PGE2 levels is significantly diminished in cells where COX-1 and COX-2 have been knocked down. This provides direct evidence that its primary mechanism of action is dependent on the presence of these enzymes. The comparison with celecoxib and ibuprofen helps to contextualize the selectivity of this compound. For instance, the effect of celecoxib on PGE2 production would be largely ablated only in COX-2 knockdown cells, while ibuprofen's effect would be reduced in both COX-1 and COX-2 knockdown cells, similar to what is hypothesized for this compound.
Conclusion
The use of siRNA-mediated gene silencing is a robust and specific method for validating the COX-dependent mechanism of this compound. By selectively knocking down COX-1 and COX-2, researchers can unequivocally demonstrate the drug's reliance on these enzymes for its anti-inflammatory effects, as measured by the reduction in prostaglandin synthesis. The comparative data with other NSAIDs like celecoxib and ibuprofen further strengthens the understanding of this compound's pharmacological profile. This guide provides a foundational framework for researchers to design and interpret experiments aimed at validating the mechanisms of action for both existing and novel anti-inflammatory compounds.
References
Investigating Potential Off-Target Effects of Floctafenine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the potential off-target effects of floctafenine, a non-steroidal anti-inflammatory drug (NSAID), in an in vitro setting. By comparing its activity profile with other commonly used NSAIDs—diclofenac, ibuprofen, and celecoxib—this document aims to equip researchers with the necessary information to design and interpret in vitro safety pharmacology studies. The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation.[1][2] However, understanding a drug's interactions with unintended biological targets is crucial for a comprehensive safety assessment.
On-Target and Potential Off-Target Activity Profile
The following table summarizes the known on-target activity of this compound and comparator NSAIDs against COX-1 and COX-2. It also presents a representative in vitro safety pharmacology panel of common off-targets. While specific comprehensive screening data for this compound against such a panel is not publicly available, this selection represents a standard approach for identifying potential safety liabilities early in drug development.[3]
| Target | This compound | Diclofenac | Ibuprofen | Celecoxib | Assay Type | Potential Clinical Relevance of Off-Target Effects |
| On-Target | ||||||
| COX-1 (IC50) | ~0.0048 µM | ~0.076 µM | ~12 µM | ~82 µM | Enzyme Inhibition | Gastrointestinal side effects |
| COX-2 (IC50) | ~1.4 µM | ~0.026 µM | ~80 µM | ~6.8 µM | Enzyme Inhibition | Anti-inflammatory and analgesic efficacy |
| Representative Off-Target Panel | ||||||
| GPCRs | ||||||
| Adrenergic α1 Receptor | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | Cardiovascular effects (blood pressure regulation) |
| Adrenergic β1 Receptor | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | Cardiovascular effects (heart rate) |
| Dopamine D2 Receptor | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | Central nervous system effects |
| Serotonin 5-HT2B Receptor | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | Cardiac valvulopathy |
| Muscarinic M1 Receptor | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | Anticholinergic effects (dry mouth, blurred vision) |
| Ion Channels | ||||||
| hERG (IKr) | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Patch Clamp | Cardiac arrhythmia (QT prolongation) |
| Nav1.5 | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Patch Clamp | Cardiac conduction abnormalities |
| Cav1.2 | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Patch Clamp | Cardiovascular effects (blood pressure) |
| Enzymes | ||||||
| Carbonic Anhydrase | Not Publicly Available | Data Not Available | Data Not Available | Known Inhibitor | Enzyme Inhibition | Potential for various systemic side effects |
| Phosphodiesterase (PDE) family | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Enzyme Inhibition | Cardiovascular and inflammatory responses |
| Transporters | ||||||
| Dopamine Transporter (DAT) | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | Central nervous system effects |
| Serotonin Transporter (SERT) | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | Mood and gastrointestinal effects |
| Norepinephrine Transporter (NET) | Not Publicly Available | Data Not Available | Data Not Available | Data Not Available | Radioligand Binding | Cardiovascular and central nervous system effects |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide the investigation of potential off-target effects.
Radioligand Binding Assay for GPCRs and Transporters
Objective: To determine the binding affinity of a test compound to a specific G-protein coupled receptor (GPCR) or transporter by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor/transporter
-
Radiolabeled ligand specific for the target
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and either the test compound or vehicle control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled competing ligand.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Enzyme Inhibition Assay
Objective: To measure the ability of a test compound to inhibit the activity of a specific enzyme.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer
-
96-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the enzyme and the test compound or vehicle control.
-
Pre-incubate the enzyme and test compound for a specified period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader. The signal is generated by the product of the enzymatic reaction.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition at each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the test compound that reduces the enzyme activity by 50%.
Ion Channel Assay (Automated Patch Clamp)
Objective: To evaluate the effect of a test compound on the function of a specific ion channel.
Materials:
-
Cells stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG)
-
Extracellular and intracellular recording solutions
-
Test compound (e.g., this compound) at various concentrations
-
Automated patch-clamp system
Procedure:
-
Culture the cells expressing the target ion channel on the specialized microfluidic chips of the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration, where the system gains electrical access to the inside of the cell.
-
Apply a specific voltage protocol to elicit ion channel currents.
-
Record the baseline ion channel activity in the absence of the test compound.
-
Perfuse the cells with the extracellular solution containing different concentrations of the test compound.
-
Record the ion channel currents in the presence of the test compound.
-
Wash out the compound to assess the reversibility of any observed effects.
-
Analyze the data to determine the effect of the compound on various parameters of ion channel function, such as peak current amplitude and gating kinetics.
-
Calculate the IC50 value for the inhibition of the ion channel current.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro investigation of this compound's off-target effects.
References
A Comparative Analysis of the Gastrointestinal Side Effects of Floctafenine and Naproxen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the gastrointestinal (GI) side effects associated with two nonsteroidal anti-inflammatory drugs (NSAIDs), floctafenine and naproxen. While direct comparative clinical trial data is limited, this document synthesizes available evidence from individual studies to offer an objective overview for research and drug development purposes.
Executive Summary
Quantitative Analysis of Gastrointestinal Side Effects
The following table summarizes the incidence of gastrointestinal side effects for this compound and naproxen based on available data from separate clinical trials. It is crucial to note that these are not from head-to-head comparative studies and, therefore, should be interpreted with caution due to potential differences in study populations, methodologies, and definitions of adverse events.
| Gastrointestinal Side Effect | This compound | Naproxen |
| Dyspepsia/Indigestion | Reported, but specific percentages are not consistently available in recent literature. Older studies suggest it is generally well-tolerated. | Common; affects at least 3% of users in clinical trials.[3] |
| Nausea | Reported in some users. | Common; affects at least 3% of users in clinical trials.[3] |
| Stomach Pain | Reported in some users. | Common; affects at least 3% of users in clinical trials.[3] |
| Gastric/Duodenal Ulcers | Risk exists as with other NSAIDs, but specific incidence rates from recent, large-scale trials are not available. | Incidence of endoscopic ulcers can range from 9% to 23% depending on age and risk factors.[3] In one pooled analysis, 27.9% of naproxen users developed an ulcer during the trial.[1] |
| Gastrointestinal Bleeding | Risk is present; a comparative study with aspirin showed fecal blood loss, but less than aspirin. | The relative risk for upper GI bleeding or perforation is estimated to be around 5.6.[2] |
| Heartburn | Reported in some users. | Common; affects at least 3% of users in clinical trials.[3] |
Limitation of Data: The data for this compound is sparse and dated, making a direct and robust comparison with the extensively studied naproxen challenging. The provided figures for naproxen are from a variety of clinical trials and may not be directly comparable to the qualitative reports for this compound.
Mechanism of NSAID-Induced Gastrointestinal Injury
The primary mechanism underlying the gastrointestinal side effects of both this compound and naproxen is the inhibition of the cyclooxygenase (COX) enzymes. NSAIDs reduce the production of prostaglandins, which play a critical role in protecting the gastrointestinal tract.
Caption: Mechanism of NSAID-induced gastrointestinal injury.
Experimental Protocols
The assessment of gastrointestinal side effects in clinical trials typically involves a combination of endoscopic evaluation, monitoring for clinical symptoms, and laboratory tests.
Endoscopic Assessment of Gastroduodenal Mucosa
Objective: To visually assess and grade the presence and severity of mucosal damage in the stomach and duodenum.
Methodology:
-
Patient Preparation: Patients are required to fast for at least 8 hours prior to the procedure.
-
Procedure: A flexible endoscope is passed through the mouth, esophagus, and into the stomach and duodenum.
-
Evaluation: The endoscopist systematically examines the mucosa for the presence of erythema, erosions, and ulcers.
-
Scoring: A validated scoring system, such as the Lanza score, is often used to grade the severity of the findings. Ulcers are typically defined as a mucosal break of a certain diameter (e.g., ≥3 mm) with perceptible depth.
-
Biopsy: Biopsies may be taken to rule out other pathologies or to assess for histological changes.
Fecal Occult Blood Testing (FOBT)
Objective: To detect the presence of hidden (occult) blood in the stool, which can be an indicator of gastrointestinal bleeding.
Methodology:
-
Patient Instructions: Patients are provided with a test kit and detailed instructions.[5][6] This often includes dietary restrictions for several days prior to and during the collection period, such as avoiding red meat, certain raw fruits and vegetables, and vitamin C supplements, which can interfere with the test results.[6]
-
Sample Collection: Patients collect stool samples from three consecutive bowel movements in a clean container.[5][6]
-
Sample Application: Using an applicator, a small smear of the stool sample is applied to a specific area on a guaiac-impregnated paper card (for gFOBT) or into a collection tube containing a buffer (for immunochemical tests - FIT).
-
Analysis:
-
gFOBT: A developer solution containing hydrogen peroxide is added to the back of the card. A blue color change indicates the presence of heme.
-
FIT: The collection tube is returned to the laboratory for analysis, which specifically detects human globin.
-
-
Interpretation: A positive result indicates the presence of blood in the stool and warrants further investigation to determine the source of bleeding.
Experimental Workflow for Assessing NSAID-Induced GI Side Effects
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the gastrointestinal safety of an NSAID.
Caption: A typical clinical trial workflow for assessing NSAID GI safety.
Conclusion
Based on the available, albeit limited, evidence, both this compound and naproxen pose a risk of gastrointestinal side effects, a characteristic inherent to their mechanism of action as NSAIDs. Naproxen's gastrointestinal risk profile is well-established and significant, with a notable incidence of dyspepsia, ulcers, and bleeding. The data for this compound is less comprehensive, but historical studies suggest it may be better tolerated than some other NSAIDs like aspirin. However, without direct comparative, large-scale clinical trials, it is not possible to definitively conclude the relative gastrointestinal safety of this compound versus naproxen. Further research, employing standardized methodologies as outlined in this guide, would be necessary to make a conclusive determination. This analysis underscores the importance of considering individual patient risk factors when prescribing any NSAID and highlights a gap in the current literature regarding the comparative GI safety of these two compounds.
References
- 1. Predictive value of gastrointestinal symptoms and patient risk factors for NSAID-associated gastrointestinal ulcers defined by endoscopy? Insights from a pooled analysis of two naproxen clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rate of NSAID‐induced endoscopic ulcers increases linearly but not exponentially with age: a pooled analysis of 12 randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative blood loss study of this compound and aspirin in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Faecal Occult Blood Collection - Australian Clinical Labs [clinicallabs.com.au]
- 6. mskcc.org [mskcc.org]
Floctafenine and Apoptosis in Cancer: A Comparative Analysis of Related NSAIDs
For researchers, scientists, and drug development professionals, understanding the mechanisms by which existing drugs impact cancer cell survival is a critical area of investigation. Floctafenine, a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class, is primarily known for its analgesic properties mediated through the inhibition of cyclooxygenase (COX) enzymes. However, its specific effects on apoptosis pathways in cancer cell lines remain uninvestigated in publicly available literature. This guide provides a comparative overview of the pro-apoptotic effects of other well-studied NSAIDs—diclofenac, ibuprofen, and indomethacin—to offer a predictive framework and highlight the existing knowledge gap regarding this compound.
While direct experimental data on this compound's role in cancer cell apoptosis is absent, the known mechanisms of related NSAIDs suggest potential avenues for future research. Many NSAIDs have been shown to induce apoptosis through both COX-dependent and COX-independent pathways, influencing key signaling cascades that control programmed cell death.
Comparative Efficacy of NSAIDs in Cancer Cell Lines
The following tables summarize the cytotoxic and pro-apoptotic effects of diclofenac, ibuprofen, and indomethacin on various cancer cell lines. These data are compiled from multiple studies and are intended for comparative purposes.
| Drug | Cancer Cell Line | Assay | IC50 Value | Treatment Duration | Reference |
| Diclofenac | TE11 (Esophageal Squamous Cell Carcinoma) | MTT | 70.47 µM | 72h | [1] |
| KYSE150 (Esophageal Squamous Cell Carcinoma) | MTT | 167.3 µM | 72h | [1] | |
| KYSE410 (Esophageal Squamous Cell Carcinoma) | MTT | 187.9 µM | 72h | [1] | |
| HT-29 (Colorectal Cancer) | MTT | 55 µM | Not Specified | Not Specified | |
| MCF-7 (Breast Cancer) | MTT | Potent Inhibition | 48h | [2] | |
| HeLa (Cervical Cancer) | MTT | Less Potent than MCF-7 & HT-29 | 48h | [2] | |
| NCI-H1573 (Lung Cancer) | Viability | 87.5 ± 9.6 μM | Not Specified | [3] | |
| A549 (Lung Cancer) | Viability | 92.8 ± 9.9 μM | Not Specified | [3] | |
| Ibuprofen | KKU-M139 (Cholangiocarcinoma) | MTT | 1.87 mM | 48h | [4] |
| KKU-213B (Cholangiocarcinoma) | MTT | 1.63 mM | 48h | [4] | |
| HeLa (Cervical Cancer) | MTT | 3.22 mg/mL | Not Specified | [5] | |
| Indomethacin | Seg-1 (Esophageal Adenocarcinoma) | Trypan Blue | Dose-dependent cell death | 24h, 48h | [6] |
| Flo-1 (Esophageal Adenocarcinoma) | Trypan Blue | Dose-dependent cell death | 24h, 48h | [6] | |
| Bic-1 (Esophageal Adenocarcinoma) | Trypan Blue | Dose-dependent cell death | 24h, 48h | [6] | |
| Ovarian Cancer Cell Lines (UCI-101, HEY) | Cell Growth | >50% reduction | 48h | [7] |
Table 1: Comparative IC50 Values of NSAIDs on Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of diclofenac, ibuprofen, and indomethacin required to inhibit the proliferation of different cancer cell lines.
| Drug | Cancer Cell Line | Assay | Apoptosis Induction (% of cells) | Treatment Conditions | Reference |
| Diclofenac | TE11 (Esophageal Squamous Cell Carcinoma) | Annexin V/PI | Significant increase vs. control | 200 µM for 48h | [1] |
| KYSE150 (Esophageal Squamous Cell Carcinoma) | Annexin V/PI | Significant increase vs. control | 400 µM for 48h | [1] | |
| Hep-G2 (Hepatoma) | Not Specified | 30-57% (Total Apoptosis) | IC50 concentration | [8] | |
| A549 (Lung Cancer) | Annexin V/PI | Significantly higher with DHA co-treatment | 25 µM for 48h | [3] | |
| Ibuprofen | HeLa (Cervical Cancer) | Annexin V-FITC/PI | 83.7% (Early and Late Apoptosis) | IC50 (3.22 mg/mL) | [5] |
| HT1080 (Fibrosarcoma) | Flow Cytometry | 11.72% (vs. 7.12% in control) | Not Specified | [9] | |
| KKU-M139 (Cholangiocarcinoma) | Annexin V/PI | Early apoptosis detected | 2 mM for 24h | [10] | |
| KKU-213B (Cholangiocarcinoma) | Annexin V/PI | Early apoptosis detected | 2 mM for 24h | [10] | |
| Indomethacin | Esophageal Adenocarcinoma Cell Lines | Not Specified | Dose- and time-dependent increase | Not Specified | [6] |
| Ovarian Cancer Cell Lines | PI Staining | Sub-G1 population observed | 48h | [7] |
Table 2: Pro-Apoptotic Effects of NSAIDs on Cancer Cell Lines. This table summarizes the percentage of apoptotic cells induced by diclofenac, ibuprofen, and indomethacin in different cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to assess the pro-apoptotic effects of NSAIDs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the NSAID (e.g., diclofenac, ibuprofen, indomethacin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the NSAID at the desired concentration and duration. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.
Caspase Activity Assay
This assay measures the activity of caspases, which are key executioners of apoptosis.
-
Cell Lysis: Treat cells with the NSAID, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity. For instance, caspase-3, -8, and -9 activity levels in HeLa cells treated with an IC50 dose of ibuprofen were shown to be significantly increased.[11]
Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Protein Extraction: Lyse NSAID-treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Studies have shown that indomethacin can upregulate the expression of the pro-apoptotic protein Bax in esophageal adenocarcinoma cells.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key apoptosis signaling pathways potentially affected by NSAIDs and a typical experimental workflow for investigating their pro-apoptotic effects.
Figure 1: Simplified diagram of the extrinsic and intrinsic apoptosis pathways potentially modulated by NSAIDs.
Figure 2: A typical experimental workflow for investigating the pro-apoptotic effects of a drug on cancer cells.
Conclusion and Future Directions
While there is a significant body of evidence demonstrating the pro-apoptotic effects of several NSAIDs, including diclofenac, ibuprofen, and indomethacin, in various cancer cell lines, a notable gap in the literature exists concerning this compound. The comparative data presented here on related NSAIDs suggest that this compound could potentially induce apoptosis in cancer cells through modulation of the intrinsic and/or extrinsic pathways.
Future research should focus on directly investigating the effects of this compound on cancer cell viability and apoptosis. Determining its IC50 values across a panel of cancer cell lines, quantifying apoptosis induction, and elucidating its impact on key apoptotic regulators such as the Bcl-2 family proteins and caspases will be crucial steps in understanding its potential as an anti-cancer agent. Such studies would not only fill a critical knowledge gap but also could pave the way for repurposing this established analgesic for oncological applications.
References
- 1. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. onlinejbs.com [onlinejbs.com]
- 6. Indomethacin-Induced Apoptosis in Esophageal Adenocarcinoma Cells Involves Upregulation of Bax and Translocation of Mitochondrial Cytochrome C Independent of COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Steroidal Anti-inflammatory Drugs Decrease E2F1 Expression and Inhibit Cell Growth in Ovarian Cancer Cells | PLOS One [journals.plos.org]
- 8. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jbums.org [jbums.org]
A Comparative Guide to the Pharmacokinetic Profiles of Floctafenine and Other Non-Steroidal Anti-Inflammatory Drugs
This guide provides a detailed comparison of the pharmacokinetic profiles of the non-steroidal anti-inflammatory drug (NSAID) floctafenine and other commonly used NSAIDs, including ibuprofen, diclofenac, and naproxen. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Executive Summary
This compound is a non-steroidal anti-inflammatory drug that, upon oral administration, is rapidly hydrolyzed into its active metabolite, floctafenic acid. It is this metabolite that is primarily responsible for the drug's analgesic and anti-inflammatory effects. This guide presents a comparative analysis of the key pharmacokinetic parameters of floctafenic acid alongside those of other prominent NSAIDs. Understanding these profiles is crucial for predicting drug disposition, efficacy, and potential for adverse effects in various patient populations.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for floctafenic acid (the active metabolite of this compound), ibuprofen, diclofenac, and naproxen in healthy adult humans following oral administration.
| Parameter | Floctafenic Acid (from this compound) | Ibuprofen | Diclofenac | Naproxen |
| Time to Peak (Tmax) (hours) | 1.28 - 1.35[1] | 1-2 | 1-4.5[2] | 2-4 |
| Peak Plasma Concentration (Cmax) (μg/mL) | 7.79 - 8.66[1] | 15-30 (for 200mg dose) | 1.4 - 3.0[2] | 30-40 (for 250mg dose) |
| Elimination Half-life (t½) (hours) | ~8 (β phase)[1][3] | 2-4 | 1.1 - 1.8[2] | 12-17 |
| Oral Bioavailability (F%) | Good[4] | 80-100% | ~50% (due to first-pass metabolism) | >95% |
| Plasma Protein Binding (%) | High (to albumin)[4] | >99% | >99% | >99% |
Mechanism of Action: The Cyclooxygenase (COX) Pathway
NSAIDs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The process begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandins and other inflammatory mediators.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically involves the following experimental design and analytical methodologies.
Study Design
Pharmacokinetic studies are generally conducted in healthy adult volunteers under fasting conditions. A single oral dose of the NSAID is administered, and serial blood samples are collected at predefined time points over a 24-hour period or longer, depending on the drug's half-life. Plasma is separated from the blood samples and stored frozen until analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A common and robust method for quantifying NSAIDs and their metabolites in plasma is High-Performance Liquid Chromatography (HPLC).
Sample Preparation:
-
Protein Precipitation: Plasma samples are typically treated with a protein precipitating agent, such as acetonitrile or methanol, to remove proteins that can interfere with the analysis.
-
Centrifugation: The samples are then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant, containing the drug and/or its metabolites, is collected for injection into the HPLC system.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of NSAIDs.
-
Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The pH of the mobile phase is optimized for the specific analyte.
-
Detection: Ultraviolet (UV) detection is frequently employed, with the wavelength set to the absorbance maximum of the analyte.
-
Quantification: The concentration of the drug in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the drug. An internal standard is often used to improve the accuracy and precision of the method.
This standardized approach allows for the reliable determination of the concentration-time profile of the drug in plasma, from which the key pharmacokinetic parameters (Tmax, Cmax, t½, and AUC) are calculated using non-compartmental analysis. Oral bioavailability is determined by comparing the Area Under the Curve (AUC) after oral administration to the AUC after intravenous administration. Plasma protein binding is typically assessed using methods such as equilibrium dialysis or ultrafiltration.
References
Safety Operating Guide
Navigating the Disposal of Floctafenine: A Guide for Laboratory Professionals
The proper disposal of floctafenine, an analgesic compound, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for pharmaceutical waste management is not only a matter of compliance but also a commitment to safeguarding public health and the integrity of our ecosystems. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Pharmaceutical Waste Management
The disposal of any pharmaceutical agent, including this compound, is governed by a framework that classifies waste based on its potential hazard. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), categorizes pharmaceutical waste as either hazardous or non-hazardous.[1] This classification dictates the appropriate disposal pathway.
It is imperative to first determine the regulatory status of this compound waste in your specific jurisdiction. This may involve consulting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol for this compound
-
Waste Characterization: The first and most critical step is to determine if the this compound waste is considered hazardous. While some pharmaceuticals are explicitly listed (P-listed or U-listed), others may be classified as hazardous based on their characteristics (ignitable, corrosive, reactive, or toxic).[1] Your EHS department will be the primary resource for this determination.
-
Segregation of Waste: Proper segregation is crucial to prevent cross-contamination and ensure compliant disposal.[2]
-
Hazardous this compound Waste: If classified as hazardous, it must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][3] This includes pure this compound, solutions, and any materials grossly contaminated with it (e.g., personal protective equipment, spill cleanup materials).
-
Non-Hazardous this compound Waste: If determined to be non-hazardous, it should still be managed as pharmaceutical waste and not mixed with general trash or biomedical "red bag" waste.[2]
-
-
Container Management:
-
Use containers that are compatible with the chemical properties of this compound.
-
Containers must be clearly labeled as "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste," as appropriate, and include the name of the chemical.[3]
-
Keep containers securely closed except when adding waste.
-
-
Disposal Pathway:
-
Prohibition of Sewering: It is now prohibited to dispose of hazardous pharmaceutical waste by flushing it down the drain or toilet ("sewering").[1][4] This practice can lead to the contamination of water supplies as wastewater treatment facilities are often not equipped to remove such compounds.[4][5]
-
Hazardous Waste: The designated disposal route for hazardous pharmaceutical waste is through a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF), which typically involves incineration.[2][3]
-
Non-Hazardous Waste: For non-hazardous this compound waste, the recommended best practice is to use a reverse distributor or a professional pharmaceutical waste disposal service for incineration.[1] This ensures the complete destruction of the active pharmaceutical ingredient.
-
-
Documentation: Maintain meticulous records of all disposed pharmaceutical waste, including the name of the substance, quantity, and date of disposal.[2][3] Manifests provided by the waste transporter must be kept on file for a specified period (e.g., three years).[3]
Disposal of Empty Containers
Even containers that have held this compound must be managed appropriately. Under RCRA, a container that held a hazardous waste is considered "empty" if all possible contents have been removed and no more than one inch of residue remains, or a certain percentage by weight for larger containers.[6] Empty containers may be disposed of as solid waste, but it is crucial to consult with your EHS department as some facilities may have specific requirements.[6] Always obliterate or remove all labels from the container to protect sensitive information before disposal.[7][8][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these guidelines and fostering a culture of safety and environmental stewardship, laboratory professionals can ensure the responsible management of this compound waste.
References
- 1. pharmalogistics.com [pharmalogistics.com]
- 2. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 3. leegov.com [leegov.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. epa.gov [epa.gov]
- 6. michigan.gov [michigan.gov]
- 7. pfizer.com [pfizer.com]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
